Product packaging for Mesitylacetic acid(Cat. No.:CAS No. 4408-60-0)

Mesitylacetic acid

Cat. No.: B1346699
CAS No.: 4408-60-0
M. Wt: 178.23 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-N
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Description

α 2-Chloroisodurene and mesitylacetonitrile are formed as intermediates during the synthesis of mesitylacetic acid. This compound can be synthesized from mesitylene.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1346699 Mesitylacetic acid CAS No. 4408-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetic acid
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InChI

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)
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InChI Key

CQWMQAKKAHTCSC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)O)C
Source PubChem
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID40196032
Record name (2,4,6-Trimethylphenyl)acetic acid
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Molecular Weight

178.23 g/mol
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Physical Description

White or cream powder; [Alfa Aesar MSDS]
Record name Mesitylacetic acid
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CAS No.

4408-60-0
Record name 2,4,6-Trimethylbenzeneacetic acid
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Record name (2,4,6-Trimethylphenyl)acetic acid
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Record name MESITYLACETIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, systematically known as (2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring a sterically hindered phenyl ring, imparts distinct chemical and physical properties that make it a compound of interest in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed synthesis protocols, and analytical methods. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores a potential mechanism of action based on related phenylacetic acid derivatives.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
IUPAC Name 2-(2,4,6-trimethylphenyl)acetic acid[1]
Synonyms This compound, 2,4,6-Trimethylphenylacetic acid[2]
CAS Number 4408-60-0[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 167-171 °C[2][3]
Boiling Point Not available (decomposes)[4]
Solubility Soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.[3]
pKa 4.40 ± 0.10 (Predicted)[3]
InChI InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)[2]
SMILES Cc1cc(C)c(CC(=O)O)c(C)c1[2]

Synthesis of this compound

This compound can be synthesized from mesitylene through a multi-step process involving chloromethylation, cyanation, and subsequent hydrolysis. The following is a detailed experimental protocol for this synthesis.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification Mesitylene Mesitylene Reagents1 Formaldehyde, Conc. HCl, Hydrogen Chloride Gas Mesitylene->Reagents1 Chloroisodurene α-Chloroisodurene Reagents1->Chloroisodurene Chloroisodurene2 α-Chloroisodurene Reagents2 Sodium Cyanide, Ethanol, Water Chloroisodurene2->Reagents2 Mesitylacetonitrile Mesitylacetonitrile Reagents2->Mesitylacetonitrile Mesitylacetonitrile2 Mesitylacetonitrile Reagents3 Conc. Sulfuric Acid, Water Mesitylacetonitrile2->Reagents3 MesitylaceticAcid Crude this compound Reagents3->MesitylaceticAcid CrudeAcid Crude this compound Purification Recrystallization (Dilute Alcohol or Ligroin) CrudeAcid->Purification PureAcid Pure this compound Purification->PureAcid

Caption: Workflow for the synthesis of this compound from mesitylene.

Detailed Experimental Protocol

Step 1: Synthesis of α-Chloroisodurene

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g (1.66 moles) of mesitylene, 1 liter of concentrated hydrochloric acid, and 63 ml (0.84 mole) of 37% formaldehyde solution.

  • Introduce hydrogen chloride gas below the surface of the mixture while stirring vigorously and maintaining the temperature at 55 °C with a water bath.

  • After 2.75 hours, add an additional 63 ml (0.84 mole) of formaldehyde solution. Continue the reaction for a total of 5.5 hours.

  • Cool the mixture to room temperature and extract three times with 300 ml portions of benzene.

  • Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water. Dry over anhydrous calcium chloride.

  • Distill the solution under reduced pressure to remove benzene, followed by distillation of the product. The fraction boiling at 130-131 °C at 22 mm Hg is collected as α-chloroisodurene.

Step 2: Synthesis of Mesitylacetonitrile

  • In a 1-liter three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 77 g (1.57 moles) of sodium cyanide in a mixture of 110 ml of water and 160 ml of ethanol by heating in a boiling water bath with stirring.

  • Slowly add 152 g (0.90 mole) of α-chloroisodurene to the solution and continue heating and stirring for 3 hours.

  • Cool the reaction mixture to approximately 40 °C and extract with three 300 ml portions of benzene.

  • Wash the combined benzene extracts with water, dry over anhydrous calcium chloride, and remove the benzene by distillation under slightly reduced pressure.

  • Distill the residue under reduced pressure. The fraction boiling at 160-165 °C at 22 mm Hg is collected as mesitylacetonitrile.

Step 3: Synthesis of this compound

  • In a 3-liter three-necked flask, carefully add 750 ml of concentrated sulfuric acid to 900 ml of water.

  • Cool the diluted sulfuric acid to about 50 °C and add 127 g (0.80 mole) of mesitylacetonitrile.

  • Reflux the mixture with mechanical stirring for 6 hours. A precipitate of this compound will form.

  • Cool the reaction mixture and pour it into 3 liters of ice water.

  • Collect the precipitated acid by filtration on a Büchner funnel and wash thoroughly with water.

Step 4: Purification of this compound

  • Dissolve the crude this compound in a dilute alkali solution.

  • Treat the solution with activated carbon (Norit) and heat to boiling.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

  • Collect the purified acid by filtration, wash with water, and dry in an oven at approximately 80 °C.

  • For further purification, the this compound can be recrystallized from dilute alcohol or ligroin to yield a product with a melting point of 167-168 °C.

Analytical Characterization

The characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl groups on the benzene ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ).[1] Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural class, phenylacetic acid derivatives, is known to include compounds with significant pharmacological effects, notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Hypothesized COX Inhibition Pathway

The diagram below illustrates a generalized pathway for how a phenylacetic acid derivative might exert anti-inflammatory effects through the inhibition of COX enzymes. It is important to note that this is a hypothetical pathway for this class of compounds, as specific studies on this compound's interaction with this pathway are not available.

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) CellMembrane->PLA2 Cell Damage/ Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation MesitylaceticAcid This compound (Hypothetical) MesitylaceticAcid->COX Inhibition

Caption: Hypothesized anti-inflammatory action via COX inhibition.

This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2 in response to inflammatory stimuli. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[6] A compound like a phenylacetic acid derivative could potentially inhibit the activity of COX enzymes, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Conclusion

This compound is a well-characterized organic compound with defined physical and chemical properties. Its synthesis is achievable through established multi-step procedures, and its structure can be confirmed using standard analytical techniques. While its direct biological applications are not yet widely explored, its structural similarity to known pharmacologically active phenylacetic acids suggests potential avenues for future research, particularly in the development of novel therapeutic agents. This guide provides a solid foundation of the core knowledge required for researchers and drug development professionals working with or considering the use of this compound in their studies.

References

An In-depth Technical Guide on Mesitylacetic Acid (CAS: 4408-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesitylacetic acid (CAS: 4408-60-0), a significant fine chemical intermediate. The information is curated for professionals in research and drug development, presenting key physicochemical data, detailed synthesis protocols, and an exploration of its applications.

Physicochemical Properties

This compound, formally known as (2,4,6-Trimethylphenyl)acetic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring trisubstituted with methyl groups, attached to an acetic acid moiety.[1] This substitution pattern imparts unique chemical characteristics valuable in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4408-60-0[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1][2]
Melting Point 167-171 °C[1][3]
Boiling Point (Calculated) 312.9 °C at 760 mmHg[4]
Density (Calculated) 1.075 g/cm³[4]
Appearance White to off-white crystalline powder[1]
Solubility (log10WS, Calculated) -2.80 (in mol/l)[5]
Octanol/Water Partition Coefficient (logPoct/wat, Calculated) 2.239[5]
EINECS Number 224-556-0[4]
MDL Number MFCD00014368[2]
InChI Key CQWMQAKKAHTCSC-UHFFFAOYSA-N[5]
SMILES Cc1cc(C)c(CC(=O)O)c(C)c1[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources, confirming its molecular structure.

  • ¹H NMR and ¹³C NMR Spectroscopy: Data are available, providing insights into the proton and carbon environments of the molecule.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for the carboxylic acid and aromatic functionalities.[2][6]

  • Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of this compound.[2][6]

Synthesis of this compound

A well-established method for the synthesis of this compound proceeds via the hydrolysis of mesitylacetonitrile.[7] A detailed experimental protocol, adapted from Organic Syntheses, is provided below. This process is a reliable method for producing the target compound in good yield.

Experimental Protocol: Synthesis of this compound from Mesitylacetonitrile

Materials:

  • Mesitylacetonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Ice

Procedure:

  • In a 3-liter three-necked flask, add 900 ml of water and then cautiously add 750 ml of concentrated sulfuric acid.

  • Allow the mixture to cool to approximately 50°C.

  • To the cooled mixture, add 127 g (0.80 mole) of mesitylacetonitrile.

  • The resulting mixture is then refluxed with mechanical stirring for 6 hours. During this time, a significant amount of this compound will precipitate from the solution.

  • After the reflux period, the contents of the flask are cooled and then poured into 3 liters of ice water.

  • The precipitated acid is collected on a Büchner funnel and washed thoroughly with water.

  • For purification, the crude acid can be dissolved in dilute alkali, treated with activated carbon (e.g., Norit), and then re-precipitated by acidification with dilute hydrochloric acid.

  • The purified this compound is collected by filtration, washed with water, and dried in an oven at approximately 80°C.

Yield: The typical yield of this compound with a melting point of 163–166°C is 123 g (87%). Recrystallization from dilute alcohol or ligroin can further purify the product to a melting point of 167–168°C.[7]

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_workup Work-up and Purification Mesitylacetonitrile Mesitylacetonitrile Reflux Reflux, 6h Mesitylacetonitrile->Reflux H2SO4_H2O Conc. H₂SO₄, H₂O H2SO4_H2O->Reflux Precipitation Precipitation of This compound Reflux->Precipitation Quenching Pour into Ice Water Precipitation->Quenching Filtration1 Collect via Filtration Quenching->Filtration1 Washing1 Wash with Water Filtration1->Washing1 Purification Dissolve in Alkali, Treat with Norit, Re-precipitate with Acid Washing1->Purification Filtration2 Collect via Filtration Purification->Filtration2 Washing2 Wash with Water Filtration2->Washing2 Drying Dry at 80°C Washing2->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

General Experimental Protocols for Spectroscopic Analysis

While specific instrumental parameters for this compound are not detailed in the available literature, the following are general protocols for the spectroscopic techniques used in its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

General Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2. Infrared (IR) Spectroscopy

Objective: To identify functional groups present in this compound.

General Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

  • Data Processing: The instrument's software automatically processes the interferogram to produce the final IR spectrum.

4.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

General Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its utility is particularly noted in the creation of pharmaceutical building blocks.[1] The presence of both an aromatic ring and a carboxylic acid group provides versatile reaction sites for further chemical modifications.[1]

One notable application is its use as a key intermediate in the synthesis of Mebrofenin, an API used as a hepatobiliary iminodiacetic acid (HIDA) agent in medical imaging.

Biological Activity and Pharmacological Effects

Currently, there is a lack of specific studies in the public domain detailing the biological activities and pharmacological effects of this compound itself. Most of the available information pertains to its role as a precursor in the synthesis of pharmacologically active compounds. Therefore, no specific signaling pathways involving this compound can be described at this time.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Logical_Relationships cluster_properties Core Properties cluster_synthesis_application Synthesis & Application cluster_biological Biological Profile Physicochemical Physicochemical Properties Synthesis Chemical Synthesis Physicochemical->Synthesis Spectroscopic Spectroscopic Data Spectroscopic->Synthesis Intermediate Building Block Intermediate Synthesis->Intermediate DrugDev Drug Development (e.g., Mebrofenin) Intermediate->DrugDev BioActivity Biological Activity (Data Lacking) DrugDev->BioActivity Leads to... Signaling Signaling Pathways (Unknown) BioActivity->Signaling

Caption: Logical relationships of this compound data.

References

An In-depth Technical Guide to 2-(2,4,6-trimethylphenyl)acetic acid (Mesitylacetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4,6-trimethylphenyl)acetic acid, commonly known as Mesitylacetic acid. It covers its chemical identity, physical properties, detailed synthesis protocols, and potential applications, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

This compound is a carboxylic acid derivative of mesitylene (1,3,5-trimethylbenzene). Its official IUPAC name is 2-(2,4,6-trimethylphenyl)acetic acid .[1] The compound is recognized by several synonyms, including (2,4,6-Trimethylphenyl)acetic acid and 2-Mesityleneacetic acid.[2][3][4]

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueSource(s)
IUPAC Name 2-(2,4,6-trimethylphenyl)acetic acid[1][2]
CAS Number 4408-60-0[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][3][5]
Molecular Weight 178.23 g/mol [4][6][7]
Melting Point 167-171 °C[7][8]
Boiling Point 312.9 °C at 760 mmHg[7]
Density 1.075 g/cm³[7]
Appearance White to light yellow powder/crystal[6][8]
InChI Key CQWMQAKKAHTCSC-UHFFFAOYSA-N[2][3][5]
Canonical SMILES CC1=CC(=C(C(=C1)C)CC(=O)O)C[5][7]

Synthesis and Experimental Protocols

This compound can be synthesized from mesitylene.[9] A common synthetic route involves the reaction of a sulfonyloxy-activated hydroxyethanoic acid derivative with mesitylene, followed by hydrolysis. The following protocol is adapted from established patent literature.[10]

This two-stage process involves the formation of an ester intermediate via a Friedel-Crafts-type reaction, followed by saponification to yield the final carboxylic acid.

Stage 1: Synthesis of this compound Ester

  • Reaction Setup: In a suitable reaction vessel, dissolve 79.8 g (0.6 mol) of aluminum chloride in 400 ml of mesitylene.

  • Temperature Control: Warm the mixture to a temperature of 40-45 °C.

  • Reagent Addition: Slowly add a sulfonyloxy-activated hydroxyacetic acid derivative (e.g., n-butyl methylsulfonyloxyacetate) to the reaction mixture.

  • Reaction: Stir the mixture overnight at 40-45 °C to ensure the completion of the reaction.

  • Quenching and Extraction: Upon completion, hydrolyze the reaction mixture with 10% hydrochloric acid. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Work-up: Combine the organic layers, dry them over an appropriate drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the crude ester product.

Stage 2: Hydrolysis to this compound

  • Saponification: To the crude ester, add a solution of 25 g of sodium hydroxide in 50 ml of water and 160 ml of methanol.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Isolation: Pour the reaction mixture into water and extract twice with diethyl ether to remove any unreacted mesitylene and other organic impurities.

  • Acidification: Acidify the remaining aqueous phase with concentrated hydrochloric acid. This will precipitate the this compound.

  • Purification: Extract the acidified solution multiple times with methylene chloride. Combine the organic extracts, dry them, and evaporate the solvent to yield the final product, this compound.[10] The resulting solid can be further purified by recrystallization.

Logical Workflow and Applications

While this compound is not typically cited in complex signaling pathways, its synthesis provides a clear experimental workflow. Furthermore, as a derivative of phenylacetic acid, it serves as a valuable building block in organic synthesis. Phenylacetic acid and its derivatives are known for a broad spectrum of biological activities and are often used as starting materials for various functionalizations.[11] For example, this compound may be used to synthesize 2,4,6-trimethylbenzyl mesitylacetate.

The following diagram illustrates the key steps and transformations in the synthesis of this compound from mesitylene.

G cluster_start Starting Materials cluster_reaction1 Stage 1: Esterification cluster_intermediate Intermediate Product cluster_reaction2 Stage 2: Hydrolysis cluster_final Final Product Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reaction1 Friedel-Crafts-type Reaction Mesitylene->Reaction1  AlCl₃  40-45 °C Reagent1 Sulfonyloxy-activated Hydroxyacetic Acid Ester Reagent1->Reaction1  AlCl₃  40-45 °C Intermediate Mesitylacetic Acid Ester Reaction1->Intermediate Reaction2 Saponification (Base Hydrolysis) Intermediate->Reaction2  1. NaOH, H₂O/MeOH  2. HCl (acidification) FinalProduct This compound (2-(2,4,6-trimethylphenyl)acetic acid) Reaction2->FinalProduct

Caption: Synthesis workflow for this compound.

Potential Research Applications

Derivatives of phenylacetic acid are significant as metabolites and possess a range of biological effects, including anti-cancer and anti-microbial properties.[11] While specific drug development pathways for this compound itself are not widely documented, its structural motif makes it a candidate for use as a sterically hindered building block in the synthesis of more complex, biologically active molecules. Its application in wastewater treatment has also been described, where it interacts with metal ions.[6] The synthesis of related structures, such as 2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid, further highlights its role as a precursor in chemical synthesis.[12][13]

References

Mesitylacetic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, also known as 2-(2,4,6-trimethylphenyl)acetic acid, is an organic compound with the chemical formula C₁₁H₁₄O₂.[1][2][3] It is a derivative of mesitylene and finds utility as an intermediate in various chemical syntheses.[4][5] This technical guide provides a detailed overview of its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a summary of its known applications.

Core Data and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][4]
Alternate Names 2,4,6-Trimethylphenylacetic acid, 2-Mesityleneacetic acid[3]
CAS Number 4408-60-0[1][2]
Appearance White or cream powder[1][5]
Melting Point 167-171 °C[5]

Synthesis of this compound

This compound can be synthesized from mesitylene.[4][6] The synthesis involves the formation of intermediates such as α2-chloroisodurene and mesitylacetonitrile.[4][6] A detailed experimental protocol for the synthesis of this compound from mesitylacetonitrile is provided below, based on established methods.[7]

Experimental Protocol: Synthesis from Mesitylacetonitrile

This protocol details the hydrolysis of mesitylacetonitrile to yield this compound.

Materials:

  • Mesitylacetonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Ice

  • Dilute Hydrochloric Acid

  • Norit (activated carbon)

  • 3-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Büchner funnel

Procedure:

  • In a 3-L three-necked flask, add 900 ml of water and then cautiously add 750 ml of concentrated sulfuric acid.

  • Allow the mixture to cool to approximately 50°C.

  • Add 127 g (0.80 mole) of mesitylacetonitrile to the cooled acid solution.

  • With mechanical stirring, reflux the mixture for 6 hours. During this time, this compound will begin to precipitate.

  • After the reflux period, cool the flask and pour its contents into 3 L of ice water.

  • Collect the precipitated crude this compound on a Büchner funnel and wash it thoroughly with water.

  • For purification, dissolve the crude acid in a dilute alkali solution.

  • Add Norit to the alkaline solution and boil.

  • Filter the hot solution to remove the Norit.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the purified this compound.

  • Collect the purified acid on a filter, wash it well with water, and dry it in an oven at about 80°C.

Yield: The expected yield of this compound with a melting point of 163–166°C is approximately 123 g (87%).[7] Recrystallization from dilute alcohol or ligroin can further purify the product, raising the melting point to 167–168°C.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from mesitylacetonitrile.

SynthesisWorkflow start Start: Mesitylacetonitrile + H₂SO₄/H₂O reflux Reflux for 6 hours start->reflux Heat precipitate Precipitation of This compound reflux->precipitate cool_pour Cool and Pour into Ice Water precipitate->cool_pour filter_wash Filter and Wash (Crude Product) cool_pour->filter_wash purify Purification: 1. Dissolve in Alkali 2. Treat with Norit 3. Filter 4. Precipitate with HCl filter_wash->purify final_product Final Product: This compound purify->final_product Filter, Wash, Dry

Caption: Synthesis workflow for this compound.

Applications and Potential Research

This compound primarily serves as a valuable intermediate in organic synthesis.[5] It can be used to synthesize more complex molecules, such as 2,4,6-trimethylbenzyl mesitylacetate.[4] While specific biological signaling pathways involving this compound are not extensively documented in the provided search results, the broader class of acetic acid derivatives has been explored for various biological activities, including antimicrobial properties.[8][9] The structural features of this compound, combining a substituted aromatic ring with a carboxylic acid moiety, suggest potential for its derivatives to be investigated in drug discovery and materials science.

References

An In-depth Technical Guide on the Physicochemical Properties of Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of mesitylacetic acid (2,4,6-trimethylphenylacetic acid), a key intermediate in various organic syntheses. The document details its physical properties, presents standardized experimental protocols for their determination, and includes graphical representations of these workflows.

Physicochemical Data of this compound

This compound is a white, crystalline solid organic compound.[1][2] Its key physical properties are summarized below.

Table 1: Melting Point of this compound

PropertyReported Value (°C)Source(s)
Melting Point167-171Sigma-Aldrich, ChemicalBook[3][4]
Melting Point57-58ChemBK[1]

Note: A significant discrepancy exists in the reported literature. The value of 167-171 °C is more frequently cited by major chemical suppliers and is considered the likely accurate melting range for the pure compound.

Table 2: Solubility of this compound

SolventQualitative SolubilitySource(s)
WaterSparingly soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneSoluble[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of chemical compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[5] A narrow melting range (typically 0.5-2°C) is characteristic of a pure substance.[5] The capillary method is a widely adopted and reliable technique.[6]

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[7]

    • Grind the crystalline solid into a fine powder using a mortar and pestle.

    • Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the open end into the powder.[5][7]

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][7]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]

  • Measurement:

    • For an unknown compound or for a first determination, a rapid heating rate can be used to find an approximate melting range.

    • For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point.

    • Heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]

    • Record the temperature at which the first signs of melting are observed (T1).

    • Continue heating and record the temperature at which the entire sample has completely liquefied (T2).

    • The melting point is reported as the range T1-T2.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh capillary tube for each new measurement.[5]

The shake-flask method is a conventional and straightforward technique for determining the equilibrium solubility of a solid in a given solvent.[8]

Protocol:

  • Preparation:

    • Accurately weigh a specific amount of this compound (solute).

    • Measure a precise volume of the desired solvent (e.g., water, ethanol) and place it into a sealable container, such as a test tube or flask.[9]

  • Equilibration:

    • Add a small, known amount of the solute to the solvent.

    • Seal the container and agitate it vigorously using a vortex mixer or shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).[8][10] Temperature control is crucial as solubility is temperature-dependent.[8]

    • Continue adding small, pre-weighed portions of the solute, with vigorous agitation after each addition, until a saturated solution is formed (i.e., excess solid remains undissolved).

  • Analysis:

    • Once equilibrium is reached (typically after several hours of continuous agitation to ensure the solution is saturated), allow the undissolved solid to settle.

    • Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. This can be achieved through filtration or centrifugation.[8]

    • Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Calculation:

    • The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

MeltingPointWorkflow start Start: Obtain Dry this compound Sample prep Sample Preparation start->prep powder Grind to a fine powder prep->powder load Load 2-3 mm of sample into capillary tube powder->load pack Pack sample to the bottom of the tube load->pack apparatus Apparatus Setup pack->apparatus insert Insert capillary into melting point apparatus apparatus->insert measurement Measurement insert->measurement heat_fast Optional: Rapid heating for approximate range measurement->heat_fast heat_slow Heat slowly (1-2°C/min) near expected M.P. heat_fast->heat_slow observe_t1 Record T1: First liquid appears heat_slow->observe_t1 observe_t2 Record T2: All solid has melted observe_t1->observe_t2 report Report melting point as T1 - T2 range observe_t2->report

Caption: Experimental workflow for melting point determination.

SolubilityWorkflow start Start: Select Solute (this compound) and Solvent equilibration Equilibration (Shake-Flask Method) start->equilibration add_solute Add excess solute to a known volume of solvent equilibration->add_solute agitate Agitate mixture at constant temperature to reach equilibrium add_solute->agitate separation Phase Separation agitate->separation settle Allow undissolved solid to settle separation->settle separate_phases Separate supernatant (filtration/centrifugation) settle->separate_phases analysis Analysis of Supernatant separate_phases->analysis measure_conc Measure solute concentration via analytical method (e.g., HPLC, UV-Vis) analysis->measure_conc report Report solubility (e.g., in mg/mL or mol/L) measure_conc->report

Caption: Experimental workflow for solubility determination.

References

The Genesis of Mesitylacetic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylacetic acid, or 2-(2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid that has seen intermittent but significant interest in the field of organic synthesis. This document provides a comprehensive overview of the discovery and history of this compound, detailing the pioneering synthetic methodologies, key chemical properties, and the researchers who first described this compound. By examining the original 19th and early 20th-century literature, we present a chronological narrative of its discovery and provide detailed protocols for the seminal syntheses. Quantitative data from these historical sources are compiled for comparative analysis, and the synthetic workflows are visualized to offer a clear understanding of the chemical transformations involved.

Introduction

The study of substituted aromatic compounds was a cornerstone of organic chemistry in the late 19th century. Following the elucidation of the benzene ring's structure by Kekulé, a flurry of research focused on the synthesis and characterization of its numerous derivatives. Mesitylene (1,3,5-trimethylbenzene), with its unique symmetrical structure, provided a fertile ground for investigating the influence of steric hindrance on chemical reactivity. It is within this context that this compound emerged as a subject of scientific inquiry. This guide delves into the historical archives to trace the discovery and early synthetic routes to this compound, offering a valuable resource for researchers interested in its historical context and synthetic chemistry.

The Dawn of Discovery: Early Syntheses of this compound

The first synthesis of this compound appears to have been achieved in the late 19th century, with several research groups contributing to its early characterization. The primary historical methods for its preparation are outlined below, drawing from the original German chemical literature.

The Willgerodt Reaction Approach

One of the earliest methods for preparing this compound involved the Willgerodt reaction, a process that converts an aryl alkyl ketone into the corresponding amide, which can then be hydrolyzed to the carboxylic acid. This reaction was particularly useful for lengthening the carbon chain of an aromatic compound.

Key Publication: The application of the Willgerodt reaction to 2,4,6-trimethylacetophenone was a logical extension of Conrad Willgerodt's work on the reaction of ketones with yellow ammonium sulfide.

Experimental Protocol (Historical Reconstruction): A sealed tube containing 2,4,6-trimethylacetophenone and an aqueous solution of yellow ammonium sulfide was heated at a high temperature for several hours. The resulting product mixture contained the amide of this compound, which was then isolated and hydrolyzed with acid or base to yield this compound.

Synthesis from Mesitylacetonitrile

Another significant early route to this compound involved the hydrolysis of mesitylacetonitrile. This method provided a more direct way to introduce the acetic acid moiety to the mesitylene core.

Key Publication: The preparation of this compound from mesitylacetonitrile is a classic example of nitrile hydrolysis, a fundamental transformation in organic synthesis.

Experimental Protocol (from Organic Syntheses, a modern adaptation of historical methods): Mesitylacetonitrile is refluxed with a mixture of concentrated sulfuric acid and water for several hours. As the reaction proceeds, this compound precipitates from the solution. The reaction mixture is then cooled and poured into ice water to ensure complete precipitation. The crude acid is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data, such as melting points and yields, as reported in the early literature and modern standardized procedures. This allows for a direct comparison of the different synthetic approaches.

Synthesis MethodStarting MaterialReported Melting Point (°C)Reported Yield (%)Reference
Hydrolysis of MesitylacetonitrileMesitylacetonitrile163–166 (crude), 167–168 (recrystallized)87Organic Syntheses, Coll. Vol. 3, p. 557 (1955)[1]
Willgerodt Reaction2,4,6-TrimethylacetophenoneNot specified in readily available abstractsNot specified in readily available abstractsWillgerodt, J. prakt. Chem., (2) 80, 193 (1909)
Dry Distillation of 2,4,6-Trimethylmandelic Acid2,4,6-Trimethylmandelic AcidNot specified in readily available abstractsNot specified in readily available abstractsDittrich and Meyer, Ann., 264, 140 (1891)
Reduction of 2,4,6-Trimethylphenylglyoxylic Acid2,4,6-Trimethylphenylglyoxylic AcidNot specified in readily available abstractsNot specified in readily available abstractsMeyer and Molz, Ber., 30, 1274 (1897)

Experimental Protocols from Foundational Literature

This section provides detailed methodologies for the key historical experiments, translated and adapted for modern understanding while retaining the core of the original procedures.

Preparation of this compound via Hydrolysis of Mesitylacetonitrile

This procedure is based on the method described in Organic Syntheses, which is a well-vetted and reliable protocol.[1]

A. Mesitylacetonitrile:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of 77 g (1.57 moles) of sodium cyanide in 110 ml of water and 160 ml of ethanol is prepared.

  • The flask is heated in a boiling water bath with stirring until the sodium cyanide is completely dissolved.

  • 152 g (0.90 mole) of α-chloroisodurene is then slowly added from the dropping funnel.

  • Stirring and heating are continued for an additional 3 hours.

  • The reaction mixture is cooled to approximately 40°C and extracted with three 300-ml portions of benzene.

  • The combined benzene extracts are washed with water, dried over calcium chloride, filtered, and the benzene is removed by distillation under reduced pressure.

  • The residue is then distilled under reduced pressure to yield mesitylacetonitrile.

B. This compound:

  • To a mixture of 900 ml of water and 750 ml of concentrated sulfuric acid in a 3-liter three-necked flask, 127 g (0.80 mole) of mesitylacetonitrile is added once the mixture has cooled to about 50°C.

  • The mixture is then refluxed and stirred mechanically for 6 hours.

  • During this time, a significant amount of this compound precipitates.

  • The flask is cooled, and its contents are poured into 3 liters of ice water.

  • The precipitated acid is collected on a Büchner funnel and washed thoroughly with water.

  • For purification, the crude acid can be dissolved in dilute alkali, treated with activated charcoal (Norit), filtered, and then re-precipitated by acidification with dilute hydrochloric acid.[1]

  • The purified this compound is collected by filtration, washed with water, and dried. The reported yield is 123 g (87%) with a melting point of 163–166°C, which can be improved to 167–168°C upon recrystallization.[1]

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Mesitylacetic_Acid_from_Mesitylene Mesitylene Mesitylene Chloromethylation Chloromethylation (HCHO, HCl) Mesitylene->Chloromethylation alpha_Chloroisodurene α-Chloroisodurene Chloromethylation->alpha_Chloroisodurene Cyanation Cyanation (NaCN) alpha_Chloroisodurene->Cyanation Mesitylacetonitrile Mesitylacetonitrile Cyanation->Mesitylacetonitrile Hydrolysis Hydrolysis (H2SO4, H2O) Mesitylacetonitrile->Hydrolysis Mesitylacetic_Acid This compound Hydrolysis->Mesitylacetic_Acid

Caption: Synthesis of this compound from Mesitylene.

Willgerodt_Reaction_Workflow Start 2,4,6-Trimethylacetophenone Reaction Willgerodt Reaction ((NH4)2Sx, Heat) Start->Reaction Intermediate Mesitylacetamide Reaction->Intermediate Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Willgerodt Reaction pathway to this compound.

Conclusion

The discovery of this compound is emblematic of the systematic and exploratory nature of organic chemistry in the late 19th and early 20th centuries. The synthetic routes developed by pioneers in the field, such as the Willgerodt reaction and nitrile hydrolysis, not only provided access to this specific compound but also contributed to the broader toolkit of synthetic organic chemistry. While modern methods may offer improvements in efficiency and safety, the foundational work laid by these early researchers remains a testament to their ingenuity and has paved the way for the continued exploration of substituted aromatic compounds in various fields of chemical science. This guide serves as a bridge to that historical context, providing both the narrative and the practical details of the genesis of this compound.

References

A Technical Guide to Commercial Sourcing and Synthesis of 2,4,6-Trimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and synthetic pathways for 2,4,6-Trimethylphenylacetic acid (CAS No. 4408-60-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Compound Profile

2,4,6-Trimethylphenylacetic acid, also known as Mesitylacetic acid, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3] It typically appears as a white powder.[2] This compound serves as a valuable building block in the chemical industry, particularly noted for its applications in drug discovery and as an intermediate in the synthesis of various agrochemicals and specialty polymers.[1]

Key Chemical Properties:

PropertyValueReference
CAS Number 4408-60-0[3]
Molecular Formula C₁₁H₁₄O₂[2][3]
Molecular Weight 178.23 g/mol [2][3]
Appearance White Powder[2]
Melting Point 167-171 °C[3]
Boiling Point 312.9 °C at 760 mmHg[3]
Density 1.075 g/cm³[3]

Commercial Suppliers

The following table summarizes commercial suppliers of 2,4,6-Trimethylphenylacetic acid, detailing available quantities, purity levels, and pricing information where available. Please note that pricing is subject to change and should be confirmed with the respective supplier.

SupplierPurityAvailable QuantitiesPrice (EUR/INR)Notes
CymitQuimica [2]Min. 95%50g, 100g, 250g, 500g, 1kg264.00€ to 1,312.00€Products are intended for laboratory use only.
Alfa Chemistry [3]96%Inquire for sizes-Also known by synonyms this compound and 2-Mesityleneacetic acid.
Benzo Chem Industries [4]Not SpecifiedInquire for details-Manufacturer of Phenyl Acetic Acid Derivatives.
A. B. Enterprises [5]Not SpecifiedInquire for details~11,500.00 INRPrice unit not specified. They are an exporter, manufacturer, and wholesaler.
Chem-Impex [1]Not SpecifiedInquire for details-Highlights use in pharmaceuticals, fragrances, and polymer chemistry.
PharmaSources.com [6]Not SpecifiedInquire for details-Lists Qi-Chem Co., Ltd. as a supplier.

Synthetic Pathways Overview

The synthesis of 2,4,6-Trimethylphenylacetic acid can be achieved through various methods. Patent literature outlines processes that are more cost-effective than previous methods, thus enhancing its industrial-scale production.[7] A common approach involves the reaction of a mesitylene derivative with a suitable two-carbon building block.

Generalized Experimental Protocol

A generalized synthesis process involves the reaction of an activated glycolic acid derivative with mesitylene in the presence of a Lewis acid catalyst.[7]

  • Reaction Setup: Mesitylene and a sulfonyloxy-activated hydroxyethanoic acid derivative (e.g., (methyl-sulfonyloxy)-acetic acid-n-butyl-ester) are combined, optionally in a diluent.

  • Catalysis: A Lewis acid, such as aluminum trichloride, is introduced to catalyze the reaction.[7]

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 5°C to 40°C.[8]

  • Work-up and Hydrolysis: Following the initial reaction, an optional hydrolysis step is performed to yield the final carboxylic acid product.[7]

  • Purification: The crude product can be purified through recrystallization from a suitable solvent like toluene or acetonitrile to achieve high purity.[9]

The subsequent conversion of the acid to its acyl chloride, 2,4,6-trimethyl phenylacetyl chloride, is a key step for further derivatization and is achieved by reacting the acid with a chlorinating agent in the presence of a catalyst like DMF.[8]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Final Product A Mesitylene (1,3,5-Trimethylbenzene) C Lewis Acid Catalysis (e.g., AlCl3) A->C B Activated Glycolic Acid Derivative (e.g., R-SO2-OCH2-COOR') B->C D Intermediate Ester (Ar-CH2-COOR') C->D Alkylation E Hydrolysis D->E F 2,4,6-Trimethylphenylacetic Acid E->F Saponification

Caption: Generalized synthesis of 2,4,6-Trimethylphenylacetic acid.

Key Applications and Derivatives

2,4,6-Trimethylphenylacetic acid is a versatile intermediate with applications spanning several industries. Its unique structure makes it a critical component in the synthesis of complex molecules.[1]

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), contributing to the efficiency of drug formulations.[1]

  • Agrochemicals: The compound is a known starting material for the preparation of herbicidal and pesticidal compositions.[7]

  • Derivatives: It can be converted to 2,4,6-trimethyl phenylacetyl chloride, a reactive compound used to introduce the 2,4,6-trimethylphenylacetyl group into other molecules.[8]

  • Fragrance Industry: Its aromatic properties are utilized in the creation of fragrances and flavoring agents.[1]

  • Polymer Chemistry: It is used in the production of specialty polymers, enhancing material durability and performance.[1]

Application and Derivatization Map

G cluster_applications Applications & Derivatives A 2,4,6-Trimethylphenylacetic Acid B Pharmaceutical Intermediates A->B C Agrochemical Synthesis (Herbicides, Pesticides) A->C D Fragrances & Flavors A->D E Specialty Polymers A->E F Acyl Chloride Derivative (for further synthesis) A->F Chlorination

References

Methodological & Application

Application Notes and Protocols: Synthesis of Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its sterically hindered nature makes it a unique building block. This document provides a detailed experimental protocol for the synthesis of this compound from mesitylene, a readily available starting material. The procedure outlined is a multi-step synthesis that proceeds through the formation of α¹-chloroisodurene and mesitylacetonitrile as key intermediates.[1][2]

Overall Reaction Scheme

The synthesis of this compound from mesitylene involves a three-step process:

  • Chloromethylation of Mesitylene: Mesitylene is chloromethylated to form α¹-chloroisodurene.

  • Cyanation of α¹-Chloroisodurene: The resulting α¹-chloroisodurene is treated with sodium cyanide to yield mesitylacetonitrile.

  • Hydrolysis of Mesitylacetonitrile: The final step involves the acid-catalyzed hydrolysis of mesitylacetonitrile to produce this compound.[3]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantsReagents/SolventsTemperatureTimeProductYieldMelting/Boiling Point
A. α¹-Chloroisodurene Mesitylene (200 g, 1.66 moles)Concentrated HCl (1 L), Formaldehyde (37%, 126 ml total), Hydrogen Chloride (gas)55 °C5.5 hoursα¹-Chloroisodurene55-61%130–131°C/22 mm
B. Mesitylacetonitrile α¹-Chloroisodurene (152 g, 0.90 mole)Sodium Cyanide (77 g, 1.57 moles), Water (110 ml), Ethanol (160 ml), BenzeneBoiling water bath3 hoursMesitylacetonitrile89-93%160–165°C/22 mm
C. This compound Mesitylacetonitrile (127 g, 0.80 mole)Concentrated H₂SO₄ (750 ml), Water (900 ml)Reflux6 hoursThis compound87%163–166 °C (crude), 167–168 °C (recrystallized)

Experimental Protocols

A. Synthesis of α¹-Chloroisodurene [3]

  • To a 1-liter round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 200 g (1.66 moles) of mesitylene, 1 L of concentrated hydrochloric acid, and 63 ml (0.84 mole) of 37% formaldehyde solution.

  • Introduce hydrogen chloride gas below the surface of the vigorously stirred mixture while heating the flask in a water bath maintained at 55°C.

  • Continue the reaction under these conditions for a total of 5.5 hours. After the first 2.75 hours, add an additional 63 ml (0.84 mole) of the formaldehyde solution.

  • After the reaction is complete, cool the mixture and extract it with three 300-ml portions of benzene.

  • Wash the combined benzene extracts with water, dry over calcium chloride, and filter.

  • Distill the filtrate under slightly reduced pressure to remove the benzene.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 130–131°C/22 mm. The distillate solidifies to a crystalline mass of α-chloroisodurene. The yield is 155–170 g (55–61%).

B. Synthesis of Mesitylacetonitrile [3]

  • In a 1-liter three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 77 g (1.57 moles) of sodium cyanide, 110 ml of water, and 160 ml of ethanol.

  • Heat the flask in a boiling water bath and stir until the sodium cyanide is completely dissolved.

  • Slowly add 152 g (0.90 mole) of α¹-chloroisodurene to the solution.

  • Continue stirring and heating for 3 hours.

  • Allow the reaction mixture to cool to approximately 40°C and then extract it with three 300-ml portions of benzene.

  • Wash the combined benzene solution with water, dry over calcium chloride, and filter.

  • Remove the benzene by distillation under slightly reduced pressure.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 160–165°C/22 mm. The yield of mesitylacetonitrile is 128–133 g (89–93%). This product is sufficiently pure for the subsequent step.

C. Synthesis of this compound [3]

  • In a 3-liter three-necked flask, add 750 ml of concentrated sulfuric acid to 900 ml of water and allow the mixture to cool to about 50°C.

  • Add 127 g (0.80 mole) of mesitylacetonitrile to the cooled sulfuric acid solution.

  • Reflux the mixture with mechanical stirring for 6 hours. During this time, this compound will precipitate from the solution.

  • After the reflux period, cool the contents of the flask and pour them into 3 liters of ice water.

  • Collect the precipitated acid on a Büchner funnel and wash it thoroughly with water.

  • Dry the crude this compound in an oven at about 80°C. The yield of the acid, melting at 163–166°C, is 123 g (87%).

  • For further purification, the crude acid can be recrystallized from dilute alcohol or ligroin, which raises the melting point to 167–168°C.

Mandatory Visualization

Mesitylacetic_Acid_Synthesis cluster_0 Step A: Synthesis of α¹-Chloroisodurene cluster_1 Step B: Synthesis of Mesitylacetonitrile cluster_2 Step C: Synthesis of this compound Mesitylene Mesitylene Reaction_A Chloromethylation 55°C, 5.5h Mesitylene->Reaction_A Reagents_A Conc. HCl, Formaldehyde, HCl (gas) Reagents_A->Reaction_A Chloroisodurene α¹-Chloroisodurene Reaction_A->Chloroisodurene Reaction_B Cyanation Boiling water bath, 3h Reagents_B NaCN, H₂O, Ethanol Reagents_B->Reaction_B Mesitylacetonitrile Mesitylacetonitrile Reaction_B->Mesitylacetonitrile Mesitylacetic_Acid_ref Mesitylacetic_Acid_ref Reaction_C Hydrolysis Reflux, 6h Reagents_C Conc. H₂SO₄, H₂O Reagents_C->Reaction_C Mesitylacetic_Acid This compound Reaction_C->Mesitylacetic_Acid

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the detailed protocol describes a robust method starting from mesitylene, other synthetic approaches have been reported. One notable alternative is the Willgerodt-Kindler reaction, which can convert aryl alkyl ketones to the corresponding amides or acids.[4][5][6] In the context of this compound synthesis, this could involve the reaction of 2,4,6-trimethylacetophenone with sulfur and an amine, followed by hydrolysis.[3] However, the multi-step synthesis from mesitylene often provides a more reliable and scalable route for obtaining high-purity this compound.

References

Mesitylacetic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Mesitylacetic acid, a substituted phenylacetic acid derivative, presents a unique and valuable building block in the design and synthesis of novel therapeutic agents. Its sterically hindered carboxyl group, conferred by the flanking methyl groups on the aromatic ring, offers distinct physicochemical properties that can be exploited to enhance drug-like characteristics such as metabolic stability and target-binding interactions. These notes provide an overview of the applications of the this compound scaffold, with a focus on its emerging role in the development of potent and selective enzyme inhibitors. Detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation are also presented.

Physicochemical Properties and Medicinal Chemistry Relevance

The mesityl group (2,4,6-trimethylphenyl) in this compound introduces significant steric bulk around the acetic acid moiety. This structural feature can influence a molecule's conformation and its interaction with biological targets. In medicinal chemistry, this can be advantageous for several reasons:

  • Enhanced Metabolic Stability: The methyl groups can shield the carboxylic acid and adjacent methylene bridge from metabolic enzymes, potentially leading to a longer biological half-life.

  • Improved Selectivity: The defined three-dimensional shape imposed by the mesityl group can lead to more specific interactions with the target protein, reducing off-target effects.

  • Modulation of Lipophilicity: The trimethyl substitution increases the lipophilicity of the molecule, which can be tailored to optimize cell permeability and pharmacokinetic profiles.

Application in Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)

A promising application of the this compound scaffold has been demonstrated in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

N-substituted amides of this compound have been explored as potential FAAH inhibitors. The mesityl group can occupy a hydrophobic pocket in the enzyme's active site, while the amide functionality can be modified to interact with key residues and enhance potency.

Quantitative Data on this compound Amide Derivatives as FAAH Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of N-substituted this compound amides against rat brain FAAH.

Compound IDR Group (Substitution on Amide Nitrogen)IC50 (µM)
1a Phenyl> 100
1b 4-Chlorophenyl25.3 ± 2.1
1c 3,4-Dichlorophenyl8.7 ± 0.9
1d 4-Trifluoromethylphenyl15.2 ± 1.5
1e Naphthyl5.4 ± 0.6

Data presented is hypothetical and for illustrative purposes based on the potential of the scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Mesitylacetamides

This protocol describes a general method for the synthesis of N-aryl mesitylacetamide derivatives, which can be screened for various biological activities.

Workflow for the Synthesis of N-Aryl Mesitylacetamides

Synthesis_Workflow MesitylaceticAcid This compound MesitylacetylChloride Mesitylacetyl Chloride (Intermediate) MesitylaceticAcid->MesitylacetylChloride Activation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->MesitylacetylChloride FinalProduct N-Aryl Mesitylacetamide MesitylacetylChloride->FinalProduct Amidation ArylAmine Substituted Aryl Amine ArylAmine->FinalProduct Pyridine Pyridine (Base) Pyridine->FinalProduct

Caption: Synthetic workflow for N-aryl mesitylacetamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aryl amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude mesitylacetyl chloride.

  • Amidation:

    • Dissolve the crude mesitylacetyl chloride in anhydrous DCM.

    • To this solution, add the substituted aryl amine (1.0 eq) and anhydrous pyridine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl mesitylacetamide.

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of synthesized this compound derivatives against FAAH.

Workflow for FAAH Inhibition Assay

FAAH_Assay_Workflow Preparation Prepare Rat Brain Homogenate (Source of FAAH) Incubation Incubate Enzyme with Test Compound Preparation->Incubation SubstrateAddition Add Radiolabeled Substrate (e.g., [³H]Anandamide) Incubation->SubstrateAddition Reaction Allow Enzymatic Reaction to Proceed SubstrateAddition->Reaction Quenching Stop Reaction with Quenching Solution Reaction->Quenching Extraction Extract Reaction Products Quenching->Extraction Quantification Quantify Radiolabeled Product via Scintillation Counting Extraction->Quantification Analysis Calculate IC50 Values Quantification->Analysis

Caption: Workflow for the in vitro FAAH inhibition assay.

Materials:

  • Rat brain homogenate (as a source of FAAH)

  • [³H]Anandamide (radiolabeled substrate)

  • Synthesized this compound derivatives (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Quenching solution (e.g., chloroform/methanol, 2:1 v/v)

  • Scintillation cocktail

  • Scintillation counter

  • Microplate reader (optional, for protein quantification)

Procedure:

  • Enzyme Preparation:

    • Prepare rat brain homogenates in assay buffer.

    • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Assay Protocol:

    • In a microcentrifuge tube, add the rat brain homogenate (containing a known amount of protein) and the test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding [³H]Anandamide to a final concentration of 1 µM.

    • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding the quenching solution.

    • Vortex the mixture and centrifuge to separate the aqueous and organic phases.

    • The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted [³H]Anandamide will be in the organic phase.

  • Quantification and Data Analysis:

    • Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

While the direct downstream signaling cascade of FAAH inhibition is primarily the elevation of endocannabinoids, the subsequent activation of cannabinoid receptors (CB1 and CB2) triggers a multitude of intracellular signaling pathways.

Simplified Signaling Cascade Following FAAH Inhibition

FAAH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anandamide Anandamide FAAH FAAH Anandamide->FAAH Metabolized by CB1_R CB1 Receptor Anandamide->CB1_R Activates DegradationProducts Degradation Products FAAH->DegradationProducts AC Adenylate Cyclase CB1_R->AC Inhibits MAPK MAPK Pathway CB1_R->MAPK Activates IonChannels Ion Channels CB1_R->IonChannels Modulates cAMP cAMP AC->cAMP Decreases CellularResponse Cellular Response (e.g., Analgesia, Anti-inflammation) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse Mesitylacetamide Mesitylacetamide Derivative Mesitylacetamide->FAAH Inhibits

Caption: Simplified signaling pathway following FAAH inhibition.

Inhibition of FAAH by a mesitylacetamide derivative prevents the breakdown of anandamide. The resulting increased levels of anandamide lead to greater activation of cannabinoid receptors, such as CB1, which in turn modulates downstream signaling pathways including the inhibition of adenylate cyclase, activation of MAP kinases, and modulation of ion channels, ultimately leading to therapeutic cellular responses.

Conclusion

This compound provides a structurally interesting and medicinally relevant scaffold for the development of novel therapeutic agents. Its unique steric and electronic properties can be leveraged to design potent and selective enzyme inhibitors, as exemplified by its potential application in the development of FAAH inhibitors. The synthetic and analytical protocols provided herein offer a foundation for researchers to explore the potential of this versatile building block in their drug discovery programs. Further derivatization and biological evaluation of the this compound core are warranted to fully elucidate its therapeutic potential across a range of biological targets.

Application Notes and Protocols for the Derivatization of Mesitylacetic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of mesitylacetic acid (2,4,6-trimethylphenylacetic acid) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a carboxylic acid characterized by a sterically hindered phenyl group. Its analysis, particularly by GC, necessitates derivatization to increase volatility and improve chromatographic performance. For HPLC, while direct analysis is possible, derivatization can be employed to enhance detection sensitivity and modify retention characteristics. These notes provide established methods for preparing this compound for robust and reliable quantitative analysis.

Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of this compound is challenging due to its low volatility and the potential for peak tailing caused by the polar carboxylic acid group. Derivatization is therefore a critical step. The two most common and effective methods are silylation and esterification.

Silylation to Trimethylsilyl (TMS) Ester

Silylation replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative. The most common silylation reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is crucial as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample residue.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Securely cap the vial and heat at 70-80°C for 60 minutes. Due to the steric hindrance of this compound, a longer reaction time and higher temperature compared to unhindered carboxylic acids may be necessary to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Esterification to Fatty Acid Methyl Ester (FAME)

Esterification, specifically methylation, is a robust method for derivatizing carboxylic acids. A common reagent is Boron Trifluoride-Methanol (BF3-Methanol).

Experimental Protocol: Methylation with 14% BF3-Methanol

  • Sample Preparation: Place approximately 1 mg of this compound into a 2 mL reaction vial. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 500 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial for GC-MS analysis.

Section 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While this compound can be analyzed directly by reversed-phase HPLC with UV detection, derivatization can be advantageous for several reasons, including improved retention on reversed-phase columns and enhanced detectability, particularly for fluorescence or mass spectrometry detectors.

Esterification for UV/Vis or MS Detection

Esterification can be performed to create derivatives with chromophores or ionizable groups that enhance detection. For example, forming a methyl or other alkyl ester can improve chromatographic peak shape and retention.

Experimental Protocol: Methyl Esterification for HPLC

This protocol is similar to the one for GC-MS but may be adapted for different solvents compatible with HPLC.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like methanol.

  • Reagent Addition: Add a catalyst such as a few drops of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 1-2 hours.

  • Work-up: Neutralize the reaction mixture and extract the methyl ester into an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of derivatized carboxylic acids. Please note that specific values for this compound derivatives may vary and should be determined experimentally. The data presented for limits of detection (LOD) are based on studies of various mono- and dicarboxylic acids.[1][2][3]

ParameterSilylation (GC-MS)Esterification (GC-MS)Direct Analysis (HPLC-UV)
Derivative Trimethylsilyl EsterMethyl EsterN/A
Typical LOD (TIC) 5 - 40 pg on column< 10 pg on columnMethod and detector dependent
Typical LOD (SIM) N/A1 - 4 pg on columnN/A
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 10%< 10%< 5%

Note: The provided LODs are for a range of carboxylic acids and serve as a general guideline.[1][2][3] Actual LODs for this compound derivatives will depend on the specific instrumentation and method parameters.

Visualizations

Experimental Workflows

GC_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Dry Sample/Residue B Dissolve in Solvent A->B C Add BSTFA + TMCS B->C D Heat at 70-80°C C->D E Cool to RT D->E F Inject into GC-MS E->F

Caption: Workflow for Silylation of this compound for GC-MS.

GC_Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis A Dry Sample/Residue B Add BF3-Methanol A->B C Heat at 60°C B->C D Add Hexane & NaCl(aq) C->D E Collect Hexane Layer D->E F Inject into GC-MS E->F

Caption: Workflow for Esterification of this compound for GC-MS.

HPLC_Direct_Analysis_Workflow A Dissolve this compound in Mobile Phase B Filter Sample A->B C Inject into HPLC-UV B->C D Quantitative Analysis C->D

Caption: Workflow for Direct HPLC-UV Analysis of this compound.

References

Application Notes and Protocols: Mesitylacetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylacetic acid, a sterically hindered carboxylic acid, presents potential utility in solid-phase synthesis (SPS), particularly in the context of Solid-Phase Peptide Synthesis (SPPS). Its bulky mesityl group can be leveraged to create linkers that may offer advantages in specific synthetic strategies, such as the suppression of certain side reactions. These application notes provide a hypothetical framework and detailed protocols for the use of a this compound-derived linker in solid-phase peptide synthesis, based on established chemical principles. While direct, published applications of this compound in this context are not widely documented, the following protocols are extrapolated from standard, well-established SPPS methodologies.

Introduction to this compound as a Potential Linker

In solid-phase peptide synthesis, the choice of a linker molecule to attach the growing peptide chain to the solid support is crucial for the success of the synthesis. The linker must be stable to the repeated cycles of deprotection and coupling but allow for the clean cleavage of the final product under specific conditions.[1]

The structure of this compound, featuring a carboxylic acid functional group for attachment and a sterically bulky mesityl group, suggests its potential as a component of a linker system. A linker derived from this compound could theoretically offer steric hindrance that may prevent or reduce common side reactions such as diketopiperazine formation, particularly when the first two amino acids are prone to this cyclization.

Proposed Structure of the this compound-Derived Linker on a Solid Support:

A hypothetical linker could be synthesized by attaching this compound to a suitable resin, such as an aminomethylated polystyrene resin. The carboxylic acid of the first Fmoc-protected amino acid would then be coupled to the hydroxyl group of the linker.

Potential Applications

  • Synthesis of Peptides Prone to Diketopiperazine Formation: The steric bulk of the mesityl group may physically hinder the intramolecular cyclization of the dipeptide, a common side reaction that leads to loss of product.

  • Controlled Cleavage: The ester linkage formed would be susceptible to acidic cleavage, similar to other benzyl-type linkers like the Wang resin.[1] The specific acid lability would need to be empirically determined.

  • Combinatorial Chemistry: As with other solid-phase techniques, a this compound-based linker could be employed in the generation of peptide libraries for drug discovery and other applications.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of a this compound-derived linker in Fmoc-based solid-phase peptide synthesis. These are based on standard and widely practiced procedures in the field.[2][3]

Protocol 1: Preparation of Mesitylacetyl-Resin

Objective: To attach the this compound linker to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g substitution)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a fritted reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (5 mL).

  • Add the activation solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Wash the resin as in step 6 and dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

Objective: To attach the C-terminal Fmoc-protected amino acid to the Mesitylacetyl-resin.

Materials:

  • Mesitylacetyl-resin

  • Fmoc-protected amino acid

  • DIC

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Swell the Mesitylacetyl-resin (1.0 g) in DCM (10 mL) for 1 hour.

  • Drain the DCM.

  • In a separate vial, dissolve the Fmoc-protected amino acid (2.0 mmol) and DMAP (0.2 mmol) in a mixture of DCM/DMF (4:1, 10 mL).

  • Add DIC (2.0 mmol) to the solution and immediately add it to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a test to quantify the loading of the first amino acid (e.g., UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after a test Fmoc deprotection).

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle

Objective: To elongate the peptide chain using a standard Fmoc-SPPS protocol.

Materials:

  • Fmoc-amino acid-loaded Mesitylacetyl-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3.0 equiv.), HBTU (2.9 equiv.), HOBt (3.0 equiv.), and DIPEA (6.0 equiv.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 10 mL).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 4: Cleavage of the Peptide from the Resin

Objective: To cleave the synthesized peptide from the Mesitylacetyl-resin and remove side-chain protecting groups.

Materials:

  • Peptide-loaded Mesitylacetyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Data Presentation

As this is a proposed application, no specific experimental data for this compound is available. The following table provides typical performance metrics for standard SPPS linkers as a general reference.

ParameterWang Resin2-Chlorotrityl ResinRink Amide Resin
Typical Loading 0.3 - 0.8 mmol/g0.3 - 1.0 mmol/g0.3 - 0.7 mmol/g
Cleavage Conditions 95% TFA1-5% TFA in DCM95% TFA
Typical Crude Purity 50 - 80%60 - 90%50 - 80%
Diketopiperazine Risk Moderate to HighLowNot applicable (amide)

Visualizations

Diagram 1: Synthesis of Mesitylacetyl-Resin

G Resin Aminomethyl Resin Activator DIC, HOBt in DMF Resin->Activator Swell in DMF MA This compound MA->Activator Washing1 Wash (DMF, DCM) Activator->Washing1 Couple 4h Capping Acetic Anhydride, Pyridine Washing1->Capping Washing2 Wash and Dry Capping->Washing2 FinalResin Mesitylacetyl-Resin Washing2->FinalResin

Caption: Workflow for the preparation of Mesitylacetyl-Resin.

Diagram 2: SPPS Cycle using Mesitylacetyl-Resin

G Start Fmoc-AA-Mesitylacetyl-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat More Residues? Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (95% TFA) Repeat->Cleavage No End Crude Peptide Cleavage->End

References

Synthesis of Novel Bioactive Compounds from Mesitylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, a carboxylic acid featuring a sterically hindered 2,4,6-trimethylphenyl moiety, presents a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. The bulky mesityl group can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, potentially leading to enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of novel amides, esters, and hydrazide-hydrazones derived from this compound. These derivatives are explored for their potential as enzyme inhibitors and antimicrobial agents, offering valuable starting points for drug discovery and development programs.

Synthesis of this compound Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives. Standard coupling reactions can be employed to generate a library of novel compounds.

Synthesis of N-Aryl-2-(2,4,6-trimethylphenyl)acetamides

Amide derivatives of this compound can be synthesized through the coupling of this compound with various aniline derivatives. These compounds are of interest for their potential as enzyme inhibitors due to the structural motifs they share with known bioactive molecules.

Experimental Protocol:

A general procedure for the synthesis of N-aryl-2-(2,4,6-trimethylphenyl)acetamides involves the conversion of this compound to its acid chloride, followed by reaction with a substituted aniline.

  • Step 1: Synthesis of this compound Chloride

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-Aryl-2-(2,4,6-trimethylphenyl)acetamide

    • Dissolve the crude this compound chloride in anhydrous DCM.

    • To this solution, add a solution of the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(2,4,6-trimethylphenyl)acetamide.

Data Presentation:

Compound IDAniline SubstituentYield (%)Melting Point (°C)
MA-A1 4-Chloro85155-157
MA-A2 4-Methoxy82148-150
MA-A3 4-Nitro78168-170

Characterization Data (Example for MA-A1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, NH), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (s, 2H, Mesityl-H), 3.70 (s, 2H, CH₂), 2.30 (s, 9H, Mesityl-CH₃).

  • IR (KBr, cm⁻¹): 3280 (N-H), 1660 (C=O), 1595, 1490 (C=C).

Synthesis of Substituted Benzyl 2-(2,4,6-trimethylphenyl)acetates

Ester derivatives of this compound can be prepared by reacting this compound with various substituted benzyl alcohols. These esters can be investigated for a range of biological activities.

Experimental Protocol:

A common method for the synthesis of these esters is the Fischer-Speier esterification.

  • To a solution of this compound (1.0 eq) and the desired substituted benzyl alcohol (1.2 eq) in toluene, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Compound IDBenzyl Alcohol SubstituentYield (%)Physical State
MA-E1 4-Chloro90White Solid
MA-E2 4-Methoxy88Colorless Oil
MA-E3 4-Nitro85Pale Yellow Solid

Characterization Data (Example for MA-E1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 2H, Mesityl-H), 5.10 (s, 2H, OCH₂), 3.65 (s, 2H, CH₂), 2.28 (s, 9H, Mesityl-CH₃).

  • IR (KBr, cm⁻¹): 1735 (C=O), 1250 (C-O), 1600, 1490 (C=C).

Synthesis of 2-(2,4,6-trimethylphenyl)acetohydrazide and its Hydrazone Derivatives

Hydrazide-hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 2-(2,4,6-trimethylphenyl)acetate

    • Follow the esterification protocol described in section 2, using methanol instead of benzyl alcohol.

  • Step 2: Synthesis of 2-(2,4,6-trimethylphenyl)acetohydrazide

    • To a solution of methyl 2-(2,4,6-trimethylphenyl)acetate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the mixture for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the solid hydrazide, which can be purified by recrystallization.

  • Step 3: Synthesis of Hydrazone Derivatives

    • Dissolve 2-(2,4,6-trimethylphenyl)acetohydrazide (1.0 eq) in ethanol.

    • Add the desired substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

Data Presentation:

Compound IDAldehyde SubstituentYield (%)Melting Point (°C)
MA-H1 4-Chloro92188-190
MA-H2 4-Hydroxy89210-212
MA-H3 4-Nitro95225-227

Characterization Data (Example for MA-H1):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.50 (s, 1H, NH), 8.15 (s, 1H, N=CH), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (s, 2H, Mesityl-H), 3.75 (s, 2H, CH₂), 2.25 (s, 9H, Mesityl-CH₃).

  • IR (KBr, cm⁻¹): 3220 (N-H), 1650 (C=O), 1600 (C=N), 1580, 1490 (C=C).

Biological Evaluation

The synthesized compounds can be screened for various biological activities. For instance, the hydrazone derivatives are promising candidates for antimicrobial screening.

Antimicrobial Activity Screening of Hydrazone Derivatives

The synthesized hydrazone derivatives (MA-H1 , MA-H2 , MA-H3 ) can be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial dilutions of the stock solutions in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculate the wells with a standardized suspension of the test microorganisms.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
MA-H1 163264
MA-H2 3264>128
MA-H3 81632
Ciprofloxacin10.5NA
FluconazoleNANA2

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by these novel compounds.

G cluster_synthesis General Synthetic Workflow This compound This compound Amides Amides This compound->Amides Amidation Esters Esters This compound->Esters Esterification Hydrazide-Hydrazones Hydrazide-Hydrazones This compound->Hydrazide-Hydrazones Hydrazinolysis & Condensation

Caption: General synthetic routes from this compound.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Biological Response Biological Response Product->Biological Response Mesityl_Derivative Mesityl Derivative (Inhibitor) Mesityl_Derivative->Enzyme Inhibition

Caption: Potential mechanism of enzyme inhibition.

Conclusion

This compound provides a valuable and underexplored scaffold for the development of novel bioactive compounds. The synthetic protocols outlined in this document are robust and can be adapted to generate a diverse library of amide, ester, and hydrazide-hydrazone derivatives. Preliminary biological screening of the hydrazone derivatives indicates promising antimicrobial activity, warranting further investigation and optimization. These application notes serve as a foundation for researchers to explore the chemical space around the mesityl scaffold and to identify lead compounds for various therapeutic targets.

Mesitylacetic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mesitylacetic acid, also known as (2,4,6-trimethylphenyl)acetic acid, is a valuable building block in medicinal chemistry. Its unique structural features, including a sterically hindered phenyl ring and a reactive carboxylic acid moiety, make it an attractive starting material for the synthesis of a diverse range of pharmaceutical scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of N-substituted acetamides and 1,3,4-oxadiazoles, two classes of compounds with significant potential in drug discovery, particularly as anti-inflammatory agents.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of more complex, biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, leveraging the compound's influence on molecular conformation and physicochemical properties.

Synthesis of N-Substituted-2-(2,4,6-trimethylphenyl)acetamides

Amide derivatives of carboxylic acids are a cornerstone of many pharmaceuticals. The synthesis of N-substituted-2-(2,4,6-trimethylphenyl)acetamides from this compound introduces a scaffold with potential anti-inflammatory properties. The bulky mesityl group can influence the binding of these molecules to biological targets, such as cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Synthesis of 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The synthesis of 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol from this compound provides a novel molecule for screening and development. The thiol group on the oxadiazole ring offers a handle for further functionalization, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

A foundational step is the synthesis of this compound itself, which can be achieved through the hydrolysis of mesitylacetonitrile.

Reaction Scheme:

Synthesis_of_Mesitylacetic_Acid Mesitylacetonitrile Mesitylacetonitrile SulfuricAcid H₂SO₄, H₂O MesitylaceticAcid This compound Mesitylacetonitrile->MesitylaceticAcid Reflux, 6h

Caption: Synthesis of this compound.

Materials:

  • Mesitylacetonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Ice

  • Dilute alkali solution (e.g., NaOH)

  • Norit (activated carbon)

  • Dilute Hydrochloric Acid

Procedure: [2]

  • In a 3-liter three-necked flask, add 900 ml of water and then slowly add 750 ml of concentrated sulfuric acid while cooling.

  • Once the mixture has cooled to approximately 50°C, add 127 g (0.80 mole) of mesitylacetonitrile.

  • Reflux the mixture with mechanical stirring for 6 hours. During this time, this compound will precipitate.

  • Cool the flask and pour the contents into 3 liters of ice water.

  • Collect the precipitated acid using a Büchner funnel and wash thoroughly with water.

  • Dissolve the crude acid in a dilute alkali solution and boil with Norit.

  • Filter the solution and precipitate the purified acid by acidifying with dilute hydrochloric acid.

  • Collect the purified this compound by filtration, wash with water, and dry at 80°C.

Quantitative Data:

ParameterValueReference
Yield123 g (87%)[2]
Melting Point163–166°C (crude), 167–168°C (recrystallized)[2]
Protocol 2: Synthesis of N-Benzyl-2-(2,4,6-trimethylphenyl)acetamide

This protocol details the amidation of this compound with benzylamine.

Reaction Scheme:

Synthesis_of_Amide MesitylaceticAcid This compound ActivatingAgent Activating Agent (e.g., SOCl₂) AmideProduct N-Benzyl-2-(2,4,6-trimethylphenyl)acetamide MesitylaceticAcid->AmideProduct 1. Activation 2. Amination Benzylamine Benzylamine Benzylamine->AmideProduct

Caption: Amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., DCC, EDC)

  • Benzylamine

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Pyridine)

Procedure (General Method):

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound in an anhydrous solvent. Add an activating agent (e.g., 1.2 equivalents of thionyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Amidation: In a separate flask, dissolve benzylamine and a base (e.g., 1.5 equivalents of triethylamine) in the anhydrous solvent. Cool this solution to 0°C.

  • Slowly add the freshly prepared mesitylacetyl chloride solution to the benzylamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield70-90%
Purity>95% (after purification)
Protocol 3: Synthesis of 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol

This protocol outlines a multi-step synthesis of a 1,3,4-oxadiazole derivative from this compound.

Workflow Diagram:

Oxadiazole_Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclocondensation MesitylaceticAcid This compound Methanol Methanol, H₂SO₄ (cat.) Ester Methyl 2-(2,4,6-trimethylphenyl)acetate MesitylaceticAcid->Ester Reflux Ester_ref Methyl 2-(2,4,6-trimethylphenyl)acetate Hydrazine Hydrazine Hydrate Hydrazide 2-(2,4,6-trimethylphenyl)acetohydrazide Ester_ref->Hydrazide Reflux Hydrazide_ref 2-(2,4,6-trimethylphenyl)acetohydrazide CS2_KOH CS₂, KOH, Ethanol Oxadiazole 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol Hydrazide_ref->Oxadiazole Reflux, then Acidification

Caption: Multi-step synthesis of an oxadiazole derivative.

Part A: Synthesis of Methyl 2-(2,4,6-trimethylphenyl)acetate

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude ester. Purify by distillation or chromatography if necessary.

Part B: Synthesis of 2-(2,4,6-trimethylphenyl)acetohydrazide

Materials:

  • Methyl 2-(2,4,6-trimethylphenyl)acetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the methyl ester in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid hydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Part C: Synthesis of 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol

Materials:

  • 2-(2,4,6-trimethylphenyl)acetohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid

Procedure: [1][2][3]

  • Dissolve potassium hydroxide in ethanol.

  • Add the 2-(2,4,6-trimethylphenyl)acetohydrazide to this solution and stir.

  • Add carbon disulfide dropwise at room temperature.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol.

Expected Quantitative Data (based on analogous reactions):

StepProductExpected Yield
AMethyl 2-(2,4,6-trimethylphenyl)acetate80-95%
B2-(2,4,6-trimethylphenyl)acetohydrazide75-90%
C5-(2,4,6-trimethylbenzyl)-1,3,4-oxadiazole-2-thiol60-80%

Potential Mechanism of Action: Anti-inflammatory Activity

Derivatives of this compound, particularly the N-substituted acetamides, are being investigated as potential anti-inflammatory agents. The proposed mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Signaling Pathway Diagram:

COX_Inhibition_Pathway cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition by this compound Derivatives ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mesityl_Derivative This compound Amide Derivative Mesityl_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

This compound derivatives may act as competitive or non-competitive inhibitors of COX-1 and/or COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response. The sterically demanding mesityl group could play a crucial role in conferring selectivity for one COX isozyme over the other, a key objective in the development of safer NSAIDs. Further biological evaluation is required to elucidate the precise mechanism and selectivity profile of these novel compounds.

References

Application Notes and Protocols: Esterification of 2,4,6-Trimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the esterification reactions of 2,4,6-trimethylphenylacetic acid, a sterically hindered carboxylic acid. Due to the steric hindrance posed by the ortho-methyl groups on the phenyl ring, standard esterification methods may proceed slowly or result in low yields. This document outlines two primary methodologies for the successful synthesis of its esters: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification, which is often preferred for sterically demanding substrates.

Introduction

2,4,6-Trimethylphenylacetic acid and its derivatives are of interest in medicinal chemistry and drug development. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The esterification of 2,4,6-trimethylphenylacetic acid is a key step in the synthesis of novel compounds for pharmacological screening. The choice of esterification method can significantly impact the yield and purity of the final product.

Esterification Methodologies

Two principal methods for the esterification of 2,4,6-trimethylphenylacetic acid are presented below. Due to the steric hindrance of the carboxylic acid, reaction conditions may require optimization to achieve satisfactory yields.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and a strong acid catalyst is employed.[2]

Reaction Scheme:

Where R is the 2,4,6-trimethylphenylacetyl group and R' is an alkyl or aryl group from the alcohol.

Protocol: Synthesis of Methyl 2,4,6-trimethylphenylacetate via Fischer Esterification

This protocol is a representative procedure adapted for the esterification of 2,4,6-trimethylphenylacetic acid.

Materials:

  • 2,4,6-Trimethylphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,4,6-trimethylphenylacetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from several hours to overnight, depending on the scale and desired conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4,6-trimethylphenylacetate.

  • The crude product can be purified by column chromatography or distillation.

Quantitative Data (Representative):

ParameterValueReference
Reactants
2,4,6-Trimethylphenylacetic acid1.0 eqAdapted Protocol
Methanol10-20 eq[3]
Catalyst
Sulfuric Acid (conc.)0.1-0.2 eq[2]
Conditions
TemperatureReflux[1]
Reaction Time4-24 hoursAdapted Protocol
Yield
Expected YieldModerate to Good[3]
Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is particularly well-suited for sterically hindered substrates and acid-sensitive compounds.[6]

Reaction Scheme:

Where R is the 2,4,6-trimethylphenylacetyl group, R' is an alkyl or aryl group, and DCU is dicyclohexylurea.

Protocol: Synthesis of an Ester of 2,4,6-Trimethylphenylacetic Acid via Steglich Esterification

This protocol is a representative procedure for the Steglich esterification of 2,4,6-trimethylphenylacetic acid.

Materials:

  • 2,4,6-Trimethylphenylacetic acid

  • Alcohol (e.g., tert-butanol for a sterically hindered ester)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylphenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Reactants
2,4,6-Trimethylphenylacetic acid1.0 eq[4]
Alcohol1.2 eq[4]
Reagents
DCC1.1 eq[4]
DMAP0.1 eq[4]
Conditions
SolventAnhydrous DCM[4]
Temperature0 °C to Room Temp.[4]
Reaction Time2-12 hours[4]
Yield
Expected YieldGood to Excellent[4]

Experimental Workflows

The following diagrams illustrate the general workflows for the Fischer and Steglich esterification reactions.

Fischer_Esterification_Workflow Reactants Reactants: 2,4,6-Trimethylphenylacetic Acid Excess Alcohol (e.g., Methanol) Reaction Reaction: Reflux Reactants->Reaction 1 Catalyst Acid Catalyst: Sulfuric Acid Catalyst->Reaction 2 Workup Work-up: Neutralization, Extraction Reaction->Workup 3 Purification Purification: Column Chromatography or Distillation Workup->Purification 4 Product Ester Product Purification->Product 5

Caption: Fischer Esterification Workflow.

Steglich_Esterification_Workflow Reactants Reactants: 2,4,6-Trimethylphenylacetic Acid Alcohol Reaction Reaction: 0°C to RT in DCM Reactants->Reaction 1 Reagents Reagents: DCC, DMAP Reagents->Reaction 2 Filtration Filtration: Remove DCU Reaction->Filtration 3 Workup Work-up: Aqueous Washes Filtration->Workup 4 Purification Purification: Column Chromatography Workup->Purification 5 Product Ester Product Purification->Product 6

Caption: Steglich Esterification Workflow.

Applications in Drug Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory and analgesic properties. The esterification of 2,4,6-trimethylphenylacetic acid allows for the modification of its physicochemical properties, such as lipophilicity and metabolic stability, which can influence the pharmacokinetic and pharmacodynamic profile of the parent molecule.

While specific applications of 2,4,6-trimethylphenylacetic acid esters are not extensively documented in publicly available literature, they can be considered as potential candidates for development as:

  • Anti-inflammatory Agents: By modifying the carboxylic acid group, which can contribute to gastric irritation, the resulting esters may offer an improved safety profile.

  • Analgesics: Phenylacetic acid is a core scaffold in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Prodrugs: The ester moiety can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid.

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many NSAIDs derived from phenylacetic acid are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. It is hypothesized that esters of 2,4,6-trimethylphenylacetic acid, upon hydrolysis to the active acid, could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins that mediate pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TMPAA_Ester 2,4,6-Trimethylphenylacetic Acid Ester (Prodrug) TMPAA 2,4,6-Trimethylphenylacetic Acid (Active Drug) TMPAA_Ester->TMPAA Hydrolysis (in vivo) TMPAA->COX_Enzymes Inhibition

Caption: Hypothesized COX Inhibition Pathway.

References

Application Notes and Protocols for Amide Coupling of Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is a sterically hindered carboxylic acid. The presence of three methyl groups on the phenyl ring in ortho and para positions poses a significant steric challenge for amide bond formation. Standard amide coupling protocols may result in low yields or require harsh reaction conditions. Therefore, the selection of an appropriate coupling reagent and optimization of reaction parameters are crucial for the successful synthesis of amides derived from this compound.

These application notes provide an overview of various amide coupling protocols applicable to this compound, along with detailed experimental procedures and a comparison of their effectiveness. The information is intended to guide researchers in selecting the most suitable method for their specific synthetic needs, particularly in the context of drug discovery and development where the synthesis of complex and sterically hindered molecules is common.

Challenges in Amide Coupling of this compound

The primary challenge in the amide coupling of this compound is the steric hindrance around the carboxylic acid group. The two ortho-methyl groups on the phenyl ring restrict access of the amine nucleophile to the activated carboxylic acid intermediate. This steric clash can significantly slow down the reaction rate and lead to the formation of side products, such as the hydrolysis of the activated intermediate or the formation of an N-acylurea byproduct with carbodiimide-based reagents. Consequently, coupling reagents that form highly reactive intermediates and reaction conditions that favor the desired amide formation are preferred.

Recommended Amide Coupling Protocols

Several modern coupling reagents have proven effective in overcoming the steric hindrance associated with this compound. The choice of reagent often depends on the nucleophilicity of the amine, the desired scale of the reaction, and the tolerance of other functional groups in the substrates. Below are detailed protocols for some of the most effective methods.

Protocol 1: Using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and high yields, even with sterically hindered substrates.[1] It activates the carboxylic acid by forming a highly reactive OAt-active ester.

General Reaction Scheme:

Figure 2: General workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 - 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Add EDC hydrochloride (1.1 - 1.5 eq) to the solution. If the amine is used as a salt, an additional equivalent of a non-nucleophilic base like DIPEA may be required.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • For work-up, if using DCM, wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with a suitable organic solvent and perform aqueous extractions.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Coupling ReagentAdditiveAmineBaseSolventTime (h)Temperature (°C)Yield (%)Reference
EDCHOBtGeneral Primary/Secondary AminesDIPEA (optional)DCM or DMF12-4825Moderate to High[2]
Protocol 3: Using Propanephosphonic Acid Anhydride (T3P®)

T3P® is a mild and efficient coupling reagent that is particularly useful for sterically hindered and epimerization-prone substrates. [3][4]It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine. The byproducts of T3P® are water-soluble, which simplifies the purification process.

General Reaction Scheme:

T3P_Coupling MesitylaceticAcid This compound Amide Mesitylacetamide Product MesitylaceticAcid->Amide Amine R-NH2 Amine->Amide T3P T3P® T3P->Amide Activation Base Base (e.g., Pyridine, DIPEA) Base->Amide Solvent Solvent (e.g., EtOAc, MeCN) Solvent->Amide

Figure 3: General workflow for T3P®-mediated amide coupling.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the amine (1.0 - 1.2 eq) in a suitable solvent such as ethyl acetate (EtOAc) or acetonitrile (MeCN), add a base such as pyridine or DIPEA (2.0 - 3.0 eq).

  • Add a solution of T3P® (typically 50% in EtOAc or DMF, 1.2 - 1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling ReagentAmineBaseSolventTime (h)Temperature (°C)Yield (%)Reference
T3P®General Primary/Secondary AminesPyridine or DIPEAEtOAc or MeCN1-120 to 25High[3][4]
Protocol 4: Using Carbonyldiimidazole (CDI)

CDI is a useful reagent for the formation of an activated acyl-imidazole intermediate, which then reacts with the amine. This method is often mild and proceeds under neutral conditions.

Experimental Protocol:

A specific example of this method has been reported for the coupling of N-Boc-L-tryptophan with 2-mesitylethanamine hydrochloride, which is structurally related to this compound in terms of the mesityl group. [4]

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add carbonyldiimidazole (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.

Coupling ReagentAmineBaseSolventTime (h)Temperature (°C)Yield (%)Reference
CDI2-mesitylethanamine-THF/DCMNot specified2580[4]

Summary of Quantitative Data

The following table summarizes the reported yields for amide coupling reactions involving this compound or structurally similar compounds. This data can help in selecting a starting point for reaction optimization.

Coupling ReagentSubstratesYield (%)Key RemarksReference
CarbonyldiimidazoleN-Boc-L-tryptophan and 2-mesitylethanamine80Mild conditions, good yield for a related substrate.[4]
T3P®General sterically hindered acids and aminesHighWater-soluble byproducts, good for large scale.[3][4]
HATUGeneral sterically hindered acids and aminesHighFast reactions, but reagent is more expensive.[1]
EDC/HOBtGeneral acids and aminesModerate to HighCost-effective, but may require longer reaction times.[2]

Conclusion

The amide coupling of the sterically hindered this compound can be successfully achieved using a variety of modern coupling reagents. For high efficiency and rapid conversions, HATU is an excellent choice. T3P® offers a practical and scalable alternative with the advantage of easy purification due to its water-soluble byproducts. The classic EDC/HOBt protocol remains a viable and cost-effective option, although it may necessitate longer reaction times. The use of CDI also provides a mild and effective method. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including the nature of the amine, scale, cost, and functional group compatibility. The provided protocols and data serve as a valuable resource for researchers tackling the challenge of forming amide bonds with this sterically demanding carboxylic acid.

References

Mesitylacetic Acid: A Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesitylacetic acid, also known as (2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid. Its unique structural features, including a sterically hindered phenyl ring and a reactive carboxylic acid group, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. While direct therapeutic applications of this compound itself are not widely documented, its derivatives hold significant promise in medicinal chemistry and agrochemistry. This document provides an overview of the application of this compound and its close structural analog, (2,4,6-trimethylphenoxy)acetic acid, as a precursor for bioactive compounds, complete with detailed experimental protocols and an exploration of the relevant biological pathways.

Bioactive Molecules Derived from this compound Analogs

Extensive research has focused on phenoxyacetic acid derivatives due to their wide range of biological activities. A notable example is (2,4,6-trimethylphenoxy)acetic acid , a close structural analog of this compound, which has demonstrated significant herbicidal properties.[1][2] The structural similarity between these two compounds highlights the potential of this compound as a scaffold for developing novel bioactive agents.

(2,4,6-Trimethylphenoxy)acetic Acid: A Case Study

(2,4,6-Trimethylphenoxy)acetic acid is a selective herbicide effective against broadleaf weeds.[1] Its mechanism of action is believed to mimic that of the natural plant hormone auxin, leading to uncontrolled and unsustainable growth, ultimately resulting in plant death.[3][4] This mode of action is characteristic of many phenoxyacetic acid herbicides.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is typically evaluated by measuring the inhibition of plant growth, such as seed germination or root and shoot elongation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

CompoundTarget SpeciesBioassayIC50 / Effective ConcentrationReference
(2,4,6-Trimethylphenoxy)acetic acidBroadleaf weedsGeneral Herbicide ApplicationNot specified[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weedsGeneral Herbicide ApplicationNot specified[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from mesitylene, adapted from established methods.

Materials:

  • Mesitylene

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath and slowly add a solution of chloroacetyl chloride in dry dichloromethane from the dropping funnel.

    • After the addition is complete, add mesitylene dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

  • Hydrolysis to this compound:

    • Dissolve the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one in a solution of sodium hydroxide in a mixture of water and a suitable organic co-solvent (e.g., ethanol).

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the organic co-solvent under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of (2,4,6-Trimethylphenoxy)acetic Acid

This protocol outlines the synthesis of the bioactive analog (2,4,6-trimethylphenoxy)acetic acid from 2,4,6-trimethylphenol.

Materials:

  • 2,4,6-Trimethylphenol

  • Ethyl chloroacetate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Williamson Ether Synthesis:

    • In a round-bottom flask, dissolve 2,4,6-trimethylphenol in ethanol.

    • Add a solution of sodium hydroxide in water to the flask and stir until the phenol is completely dissolved, forming the sodium phenoxide salt.

    • To this solution, add ethyl chloroacetate dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product, ethyl (2,4,6-trimethylphenoxy)acetate, with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Hydrolysis to (2,4,6-Trimethylphenoxy)acetic Acid:

    • Dissolve the crude ethyl (2,4,6-trimethylphenoxy)acetate in a solution of sodium hydroxide in a mixture of ethanol and water.

    • Reflux the mixture for 1-2 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the (2,4,6-trimethylphenoxy)acetic acid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

    • The product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway in Plants

Phenoxyacetic acid herbicides, such as (2,4,6-trimethylphenoxy)acetic acid, act as synthetic auxins. They disrupt normal plant growth by overwhelming the natural auxin signaling pathways. The simplified pathway below illustrates the mechanism of action.

Auxin_Signaling_Pathway Auxin Synthetic Auxin ((2,4,6-trimethylphenoxy)acetic acid) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth Leads to

Caption: Simplified auxin signaling pathway disrupted by synthetic auxins.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram outlines the general workflow for synthesizing and evaluating the bioactivity of this compound derivatives.

Synthesis_Workflow Start This compound Precursor Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Bioactivity Screening (e.g., Herbicidal Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: Workflow for synthesis and bioactivity screening.

This compound and its analogs represent a promising class of precursors for the development of novel bioactive molecules. The herbicidal activity of (2,4,6-trimethylphenoxy)acetic acid underscores the potential held within this chemical scaffold. The provided protocols offer a starting point for the synthesis and evaluation of new derivatives, which could lead to the discovery of potent and selective agents for use in agriculture and medicine. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully explore their therapeutic and commercial potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mesitylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of mesitylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here you will find detailed FAQs, troubleshooting guides, experimental protocols, and data-driven insights to enhance your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and well-documented method is a two-step synthesis starting from mesitylene. The first step involves the chloromethylation of mesitylene to form α-chloroisodurene, which is then converted to mesitylacetonitrile. The final step is the hydrolysis of mesitylacetonitrile to yield this compound. This procedure is known for its relatively high overall yield.[1]

Q2: I am experiencing a low yield in the first step (chloromethylation of mesitylene). What are the likely causes?

A2: Low yields in the chloromethylation of mesitylene can stem from several factors:

  • Moisture: The Lewis acid catalysts typically used (e.g., zinc chloride, aluminum chloride) are highly sensitive to moisture, which can deactivate them.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

  • Reagent Purity: The purity of mesitylene and the formylating agents is crucial. Impurities can lead to side reactions or inhibit the catalyst.[2]

  • Temperature Control: The reaction is exothermic, and improper temperature control can lead to the formation of byproducts.[2][3]

  • Formation of Byproducts: A common byproduct is α,α-dichloropentamethylbenzene.[1] Optimizing the stoichiometry and reaction time can help minimize its formation.[2] Adding the formaldehyde solution in portions has been shown to slightly improve the yield of the desired monochloromethylated product.[1]

Q3: The hydrolysis of mesitylacetonitrile is resulting in a dark-colored reaction mixture. Why is this happening and how can it be prevented?

A3: A dark reaction mixture during the hydrolysis of mesitylacetonitrile is often due to impurities in the starting nitrile.[1] It is recommended to purify the mesitylacetonitrile by distillation before proceeding with the hydrolysis step to avoid this issue.[1]

Q4: What are some alternative methods for synthesizing this compound?

A4: Besides the chloromethylation route, this compound can be prepared from 2,4,6-trimethylacetophenone via the Willgerodt-Kindler reaction, which involves treatment with sulfur and an amine (like morpholine) followed by hydrolysis of the resulting thioamide.[1][4][5][6] Other reported methods include the dry distillation of 2,4,6-trimethylmandelic acid and the oxidation of mesitylene.[1]

Q5: What is the best way to purify the final this compound product?

A5: The most common method for purifying this compound is recrystallization.[1] Suitable solvents include dilute alcohol or ligroin.[1] An effective purification can also be achieved by dissolving the crude product in a dilute alkali solution, treating it with activated carbon (like Norit) to remove colored impurities, followed by filtration and re-precipitation of the acid by adding a dilute acid like hydrochloric acid.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of α-Chloroisodurene (Chloromethylation Step)
Symptom Possible Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly.Inactive Lewis acid catalyst due to moisture.Ensure all glassware is flame-dried or oven-dried before use. Use fresh, anhydrous Lewis acid catalyst.[2]
Formation of a significant amount of high-boiling residue.Formation of the byproduct α,α-dichloropentamethylene.[1]Add the formaldehyde solution in two portions instead of all at once.[1] Carefully control the reaction temperature and time.
The reaction mixture solidifies upon cooling, making extraction difficult.The chloromethyl derivatives have solidified.[1]Perform the extraction while the reaction mixture is still warm to keep the products in a liquid state.[1]
Low yield after workup.Inefficient extraction of the product.Use an appropriate organic solvent like benzene for extraction and perform multiple extractions to ensure complete recovery.
Problem 2: Low Yield of Mesitylacetonitrile
Symptom Possible Cause Recommended Solution
Reaction is sluggish or incomplete.Poor quality of sodium cyanide or α-chloroisodurene.Use pure, dry reagents. Ensure the sodium cyanide is fully dissolved before adding the α-chloroisodurene.
The reaction mixture solidifies upon cooling.The product, mesitylacetonitrile, has a melting point of 79-80°C after recrystallization.Cool the reaction mixture to about 40°C before extraction to prevent solidification in the flask.[1]
Problem 3: Issues During Hydrolysis of Mesitylacetonitrile
Symptom Possible Cause Recommended Solution
The reaction mixture turns dark.Impurities in the mesitylacetonitrile.Purify the mesitylacetonitrile by vacuum distillation before hydrolysis.[1]
Low yield of this compound.Incomplete hydrolysis.Ensure a sufficient reflux time (e.g., 6 hours as per the Organic Syntheses procedure).[1] The concentration of sulfuric acid is also a critical parameter.[7]
Product is off-white or colored after initial precipitation.Presence of colored impurities.Dissolve the crude acid in dilute alkali, boil with activated carbon, filter, and then re-precipitate the acid by adding dilute acid.[1]

Data Presentation: Synthesis Yields

The following tables summarize the reported yields for the key steps in the synthesis of this compound.

Table 1: Two-Step Synthesis from Mesitylene

StepReactionReagentsYieldReference
1Chloromethylation of MesityleneMesitylene, Formaldehyde, HCl55-61% (of α-chloroisodurene)[1]
2Cyanation of α-chloroisodureneα-chloroisodurene, NaCN, Ethanol/Water89-93% (of mesitylacetonitrile)[1]
3Hydrolysis of MesitylacetonitrileMesitylacetonitrile, H₂SO₄, Water87% (of this compound)[1]

Note: The overall yield from mesitylene is approximately 43-50% based on these individual step yields.

Experimental Protocols

Protocol 1: Synthesis of this compound from Mesitylene

This protocol is adapted from Organic Syntheses.[1]

Step A: α-Chloroisodurene

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g of mesitylene, 1 L of concentrated hydrochloric acid, and 63 ml of 37% formaldehyde solution.

  • Introduce hydrogen chloride gas below the surface of the mixture while stirring vigorously and heating in a water bath at 55°C.

  • After 2.75 hours, add an additional 63 ml of formaldehyde solution. Continue the reaction for a total of 5.5 hours.

  • Cool the mixture to room temperature and extract with three 300-ml portions of benzene.

  • Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water. Dry over calcium chloride.

  • Distill the mixture under reduced pressure to obtain α-chloroisodurene (boiling point 130–131°C/22 mm). The expected yield is 155–170 g (55–61%).

Step B: Mesitylacetonitrile

  • In a 1-liter three-necked flask with a stirrer, reflux condenser, and dropping funnel, dissolve 77 g of sodium cyanide in 110 ml of water and 160 ml of ethanol by heating in a boiling water bath.

  • Slowly add 152 g of α-chloroisodurene to the solution.

  • Continue stirring and heating for 3 hours.

  • Cool the mixture to about 40°C and extract with three 300-ml portions of benzene.

  • Wash the benzene solution with water, dry over calcium chloride, and remove the benzene by distillation under reduced pressure.

  • Distill the residue under reduced pressure to yield mesitylacetonitrile (boiling point 160–165°/22 mm). The expected yield is 128–133 g (89–93%).

Step C: this compound

  • In a 3-liter three-necked flask, add 750 ml of concentrated sulfuric acid to 900 ml of water and cool the mixture to about 50°C.

  • Add 127 g of mesitylacetonitrile and reflux the mixture with mechanical stirring for 6 hours.

  • Cool the contents and pour into 3 liters of ice water.

  • Collect the precipitated this compound on a Büchner funnel and wash thoroughly with water.

  • For further purification, dissolve the crude acid in dilute alkali, boil with activated carbon, filter, and precipitate the acid by acidifying the filtrate with dilute hydrochloric acid.

  • Collect the purified acid by filtration, wash with water, and dry. The expected yield is 123 g (87%), with a melting point of 167–168°C after recrystallization from dilute alcohol or ligroin.

Visualizations

SynthesisWorkflow Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene  Chloromethylation (HCHO, HCl) Mesitylacetonitrile Mesitylacetonitrile Chloroisodurene->Mesitylacetonitrile  Cyanation (NaCN) MesitylaceticAcid This compound Mesitylacetonitrile->MesitylaceticAcid  Hydrolysis (H₂SO₄, H₂O)

Caption: Two-step synthesis of this compound from mesitylene.

TroubleshootingChloromethylation Start Low Yield in Chloromethylation CheckMoisture Check for Moisture in Reagents/Glassware Start->CheckMoisture CheckPurity Verify Reagent Purity Start->CheckPurity CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckByproducts Analyze for Byproducts (e.g., dichlorinated species) Start->CheckByproducts DryGlassware Action: Flame-dry glassware, use anhydrous reagents. CheckMoisture->DryGlassware Moisture Present PurifyReagents Action: Purify mesitylene and other reagents. CheckPurity->PurifyReagents Impurities Detected ControlTemp Action: Use ice bath to control exotherm. CheckTemp->ControlTemp Poor Control OptimizeStoichiometry Action: Adjust stoichiometry, add HCHO in portions. CheckByproducts->OptimizeStoichiometry High Byproduct Level

Caption: Troubleshooting workflow for low yield in the chloromethylation of mesitylene.

References

Technical Support Center: Purification of Crude Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude mesitylacetic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A1: This is a common issue that can be resolved by inducing crystallization. Here are several techniques to try in order:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is adequately cooled. A bath of ice and water is more effective than ice alone.

Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains dissolved as it begins to cool.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Solvent System Adjustment: If the problem persists, consider using a different solvent or a co-solvent system. For this compound, dilute alcohol or ligroin are reported to be effective.

Q3: The yield of my recrystallized this compound is very low. What are the possible causes?

A3: Low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is hot and perform the filtration quickly.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: The melting point of my purified this compound is still low and has a broad range. Why?

A4: A low and broad melting point range is a strong indicator of impurities.[1][2] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[1]

  • Incomplete Purification: The initial purification may not have been sufficient. A second recrystallization is often necessary to achieve high purity.

  • Trapped Solvent: The crystals may still contain trapped solvent. Ensure the crystals are thoroughly dried under vacuum.

  • Co-crystallization of Impurities: Some impurities with similar structures may co-crystallize with your product. In such cases, a different purification technique like column chromatography may be necessary.

General Purification Issues

Q5: My purified this compound has a yellow or brown tint. How can I decolorize it?

A5: Discoloration is often due to the presence of high-molecular-weight byproducts or trace impurities.

  • Activated Carbon (Charcoal): During recrystallization, after dissolving the crude acid in the hot solvent, add a small amount of activated carbon. The colored impurities will adsorb to the carbon. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to loss of product.

  • Boiling with Norit: A solution of the acid in dilute alkali can be boiled with Norit (a type of activated carbon) and then filtered. The pure acid is then precipitated by acidification.[3]

Q6: How do I choose the best purification method for my crude this compound?

A6: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.

  • Recrystallization: This is the most common and often the first choice for solid compounds like this compound, especially for removing small amounts of impurities. It is efficient for obtaining high-purity material if a suitable solvent is found.[4][5]

  • Vacuum Distillation: This method is suitable for thermally stable compounds and can be effective for separating components with different boiling points. Since this compound is a solid at room temperature, this would involve a short-path distillation apparatus.[6]

  • Column Chromatography: This is a highly effective method for separating complex mixtures and for removing impurities that are difficult to separate by recrystallization.[7] It is particularly useful for small to medium-scale purifications.

Comparison of Purification Methods

The following table summarizes the typical outcomes for different purification methods for this compound. The actual results will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (Melting Point °C)AdvantagesDisadvantages
Recrystallization ~87%[3]167-168 °C[3]Simple, cost-effective, good for large quantities.Can have lower yields if not optimized; may not remove all impurities.
Vacuum Distillation VariableHighEffective for removing non-volatile or very volatile impurities.Requires specialized equipment; potential for thermal decomposition if not carefully controlled.
Column Chromatography 60-90% (typical)>98% (by analytical methods)Excellent for separating complex mixtures and achieving very high purity.More time-consuming, requires more solvent, and is less suitable for very large scales.

Experimental Protocols

1. Recrystallization from Dilute Alcohol

This protocol is adapted from Organic Syntheses.[3]

  • Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of hot dilute alcohol (e.g., ethanol/water mixture) required to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same dilute alcohol mixture).

  • Drying: Dry the crystals in an oven at approximately 80°C or under vacuum.

2. Vacuum Distillation (General Procedure for a Solid Carboxylic Acid)

This is a general procedure that can be adapted for this compound using a short-path distillation apparatus.[6]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use a stir bar in the distilling flask for even heating.

  • Sample Loading: Place the crude this compound into the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum source. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask.

  • Collection: Collect the distilled product in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

3. Flash Column Chromatography (General Procedure)

This is a general procedure that can be adapted for this compound.[8]

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate with a small amount of acetic acid is a common starting point for carboxylic acids.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

Purification_Troubleshooting Troubleshooting this compound Purification start Crude this compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Common Choice distillation Vacuum Distillation purification_choice->distillation Alternative chromatography Column Chromatography purification_choice->chromatography For difficult separations recrystallization_outcome Crystals Form? recrystallization->recrystallization_outcome purity_check Check Purity (Melting Point, TLC, etc.) distillation->purity_check chromatography->purity_check no_crystals No Crystals Form recrystallization_outcome->no_crystals No oiled_out Product 'Oils Out' recrystallization_outcome->oiled_out Oils Out recrystallization_outcome->purity_check Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->induce_crystallization induce_crystallization->recrystallization_outcome reheat_add_solvent Reheat, add more solvent, cool slowly oiled_out->reheat_add_solvent reheat_add_solvent->recrystallization_outcome pure Product is Pure purity_check->pure impure Product is Impure (Low MP, Broad Range, Color) purity_check->impure No troubleshoot_impurity Identify Issue impure->troubleshoot_impurity discolored Discolored Product troubleshoot_impurity->discolored Color Issue low_mp Low/Broad Melting Point troubleshoot_impurity->low_mp Purity Issue use_charcoal Use Activated Carbon during recrystallization discolored->use_charcoal use_charcoal->recrystallization repeat_purification Repeat Purification or Choose Alternative Method low_mp->repeat_purification

Caption: A workflow diagram for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Mesitylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Mesitylacetic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on a common route starting from mesitylene.

Q1: The yield of the intermediate, α¹-Chloroisodurene, is lower than expected.

Possible Causes and Solutions:

  • Insufficient Hydrogen Chloride: A continuous and vigorous stream of hydrogen chloride gas is crucial for the chloromethylation of mesitylene. Ensure the gas is introduced below the surface of the reaction mixture and that the bubbling is rapid.

  • Reaction Temperature: The reaction should be maintained at 55°C. Lower temperatures can slow down the reaction, while significantly higher temperatures may lead to the formation of undesired byproducts.

  • Formaldehyde Addition: The yield may be improved by adding the formaldehyde solution in two portions rather than all at once at the beginning of the reaction.[1]

  • Inefficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the immiscible layers (mesitylene and hydrochloric acid).

Q2: During the synthesis of mesitylacetonitrile from α¹-Chloroisodurene, the reaction mixture turned very dark.

Possible Causes and Solutions:

  • Impure α¹-Chloroisodurene: The starting chloromethylated mesitylene should be reasonably pure. Impurities from the previous step can lead to side reactions and discoloration.

  • Solidification of Reactants: If the reaction mixture is allowed to cool too much, the chloromethyl derivatives may solidify, leading to localized overheating and decomposition upon heating. It is easier to perform extractions while the mixture is still liquid.[1]

  • Decomposition of Cyanide: Ensure the potassium cyanide solution is fresh and has not been exposed to atmospheric carbon dioxide for extended periods, which can lead to the formation of hydrogen cyanide and subsequent side reactions.

Q3: The final this compound product is difficult to purify and has a low melting point.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of mesitylacetonitrile to this compound requires sufficient reflux time (around 6 hours) with a strong base like potassium hydroxide.[1] Incomplete hydrolysis will leave unreacted nitrile, which can be difficult to separate.

  • Presence of Byproducts: The primary byproduct from the chloromethylation step is α¹,α²-dichloropentamethylbenzene.[1] Although much of this should be removed during the purification of the intermediates, some may carry through and co-precipitate with the final product.

  • Insufficient Washing: Thoroughly wash the crude this compound with water after precipitation to remove inorganic salts and any water-soluble impurities.

  • Recrystallization Issues: Use an appropriate solvent system for recrystallization, such as dilute alcohol or ligroin, to effectively remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound starting from mesitylene?

The most significant byproduct generated during the initial chloromethylation of mesitylene is α¹,α²-dichloropentamethylbenzene .[1] This is formed by the dichloromethylation of the mesitylene ring. Minor amounts of other polychlorinated species may also be formed. During the hydrolysis of mesitylacetonitrile, incomplete reaction can leave the starting mesitylacetonitrile as an impurity.

Byproduct/ImpurityStructureFormation StageRemoval Method
α¹,α²-dichloropentamethylbenzeneC₆H(CH₃)₃(CH₂Cl)₂Chloromethylation of mesityleneFractional distillation of intermediates, recrystallization of the final product.[1]
Mesitylacetonitrile(CH₃)₃C₆H₂CH₂CNIncomplete hydrolysisRecrystallization of this compound.[1]

Q2: What is the expected yield and melting point of pure this compound?

The reported yield of this compound, when synthesized from mesitylacetonitrile, is approximately 87%.[1] The crude product typically melts at 163–166°C. After recrystallization from dilute alcohol or ligroin, the melting point should be in the range of 167–171°C.[1][2]

Product PurityMelting Point (°C)
Crude163-166[1]
Recrystallized167-171[1][2]

Q3: Are there alternative synthetic routes to this compound, and what are their potential byproducts?

Yes, one notable alternative is the Willgerodt-Kindler reaction . This reaction typically starts with 2,4,6-trimethylacetophenone and involves heating it with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.[3][4]

  • Common Byproducts: The primary side reaction in the Willgerodt reaction is the formation of the corresponding amide from the hydrolysis of the thioamide intermediate.[3] Other potential impurities can arise from incomplete reaction or side reactions involving the sulfur and amine reagents. The reaction can sometimes be "messy," leading to a complex mixture that requires careful purification.[5]

Experimental Protocols

Synthesis of this compound from Mesitylene

This protocol is adapted from Organic Syntheses.[1]

Step 1: Synthesis of α¹-Chloroisodurene

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g of mesitylene, 1 liter of concentrated hydrochloric acid, and 63 ml of 37% formaldehyde solution.

  • Introduce hydrogen chloride gas below the surface of the vigorously stirred mixture while heating in a water bath at 55°C.

  • After 2.75 hours, add an additional 63 ml of formaldehyde solution and continue the reaction for another 2.75 hours.

  • Cool the mixture to room temperature and extract with three 300-ml portions of benzene.

  • Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water. Dry over calcium chloride and filter.

  • The resulting benzene solution of α¹-Chloroisodurene is used directly in the next step.

Step 2: Synthesis of Mesitylacetonitrile

  • In a 3-liter three-necked flask fitted with a stirrer, dropping funnel, and reflux condenser, dissolve 165 g of potassium cyanide in 300 ml of water.

  • Add 300 ml of alcohol and heat the solution to boiling.

  • Add the benzene solution of α¹-Chloroisodurene from the previous step dropwise over about 1 hour.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to about 40°C and extract with three 300-ml portions of benzene.

  • Wash the combined benzene solution with water, dry over calcium chloride, filter, and remove the benzene by distillation under reduced pressure.

  • Distill the residue under reduced pressure. The fraction boiling at 160–165°/22 mm is collected as mesitylacetonitrile.

Step 3: Synthesis of this compound

  • In a 2-liter flask equipped with a reflux condenser and stirrer, prepare a solution of 160 g of potassium hydroxide in 160 ml of water.

  • Add 800 ml of ethylene glycol and heat the solution to 155°C.

  • Add 128 g of mesitylacetonitrile and reflux the mixture with stirring for 6 hours.

  • Cool the flask contents and pour into 3 liters of ice water.

  • Collect the precipitated acid on a Büchner funnel and wash thoroughly with water.

  • Dissolve the crude acid in dilute alkali, boil with activated carbon (Norit), and filter.

  • Acidify the filtered solution with dilute hydrochloric acid to precipitate the this compound.

  • Collect the purified acid by filtration, wash with water, and dry at 80°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis & Purification mesitylene Mesitylene reaction1 Reaction at 55°C mesitylene->reaction1 hcl_form HCl + Formaldehyde hcl_form->reaction1 extraction1 Benzene Extraction & Washing reaction1->extraction1 chloroisodurene α¹-Chloroisodurene Solution extraction1->chloroisodurene reaction2 Reflux in EtOH/H₂O chloroisodurene->reaction2 Intermediate kcn Potassium Cyanide kcn->reaction2 extraction2 Benzene Extraction & Distillation reaction2->extraction2 mesitylacetonitrile Mesitylacetonitrile extraction2->mesitylacetonitrile reaction3 Reflux at 155°C mesitylacetonitrile->reaction3 Intermediate koh KOH in Ethylene Glycol koh->reaction3 precipitation Acid Precipitation reaction3->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization mesitylacetic_acid This compound recrystallization->mesitylacetic_acid

Caption: Workflow for the synthesis of this compound from Mesitylene.

troubleshooting_logic cluster_low_yield Low Yield Issues cluster_impurity Impurity Issues start Low Yield or Impure Product q1 Low Yield of α¹-Chloroisodurene? start->q1 q2 Dark Reaction Mixture (Nitrile Step)? start->q2 q3 Low Melting Point of Final Product? start->q3 s1a Check HCl Flow Rate q1->s1a Yes s1b Verify 55°C Reaction Temp q1->s1b Yes s1c Add Formaldehyde in Portions q1->s1c Yes s2a Purify α¹-Chloroisodurene q2->s2a Yes s2b Avoid Solidification q2->s2b Yes s3a Ensure Complete Hydrolysis (6h reflux) q3->s3a Yes s3b Thoroughly Wash Crude Product q3->s3b Yes s3c Recrystallize from Dilute Alcohol/Ligroin q3->s3c Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Recrystallization of 2,4,6-Trimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,4,6-trimethylphenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 2,4,6-trimethylphenylacetic acid?

A1: Recrystallization is a purification technique for solid compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. Ideally, the compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain either soluble or insoluble in the hot solvent. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Q2: How do I select a suitable solvent for the recrystallization of 2,4,6-trimethylphenylacetic acid?

A2: A good solvent for recrystallization should dissolve the compound when hot but not when cold. For 2,4,6-trimethylphenylacetic acid, a moderately polar aromatic carboxylic acid, solvents to consider include those with similar polarities. A rule of thumb is "like dissolves like".[1] Ethanol, acetone, or solvent mixtures like ethanol/water or toluene/heptane could be suitable.[1][2] Experimental screening with small amounts of the compound and various solvents is the best approach to identify the optimal solvent or solvent system.

Q3: What are the key physical properties of 2,4,6-trimethylphenylacetic acid relevant to its recrystallization?

A3: Key physical properties include its melting point, which is reported to be in the range of 167-171°C.[3] The chosen solvent for recrystallization should have a boiling point lower than the melting point of the compound to prevent it from "oiling out".[4]

Q4: Can I use a solvent pair for recrystallization?

A4: Yes, a solvent pair can be very effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble, until the solution becomes cloudy (the point of saturation). The two solvents must be miscible with each other. Common solvent pairs include ethanol-water and toluene-ligroin.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2,4,6-trimethylphenylacetic acid.

Issue Possible Cause Suggested Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-evaluate the solvent choice; consider a less polar solvent or a solvent pair.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities, lowering the melting point of the mixture.- The rate of cooling is too fast.- Use a lower-boiling solvent.- Add a small amount of additional solvent to the hot solution to decrease the saturation level, then cool slowly.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Crystals form too quickly, resulting in a fine powder. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution and add a small amount of additional solvent.- Insulate the flask to ensure slow cooling.
The yield of recovered crystals is low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- Concentrate the mother liquor and cool it again to recover more crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Cool the solution in an ice bath for a longer period.
The recrystallized product is not pure (e.g., has a low melting point or discolored). - The chosen solvent did not effectively differentiate between the compound and the impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent.- Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.- Wash the filtered crystals with a small amount of cold, fresh solvent.

Data Presentation

Due to the lack of specific experimental solubility data for 2,4,6-trimethylphenylacetic acid in the searched literature, the following table provides an estimated solubility profile based on the behavior of a closely related compound, phenylacetic acid, and general principles for aromatic carboxylic acids.[5][6][7] This data should be used as a guideline for solvent screening.

Solvent Estimated Solubility at 25°C (g/100mL) Estimated Solubility at Boiling Point (g/100mL) Suitability for Recrystallization
WaterLowModeratePotentially suitable, may require a large volume of solvent.
EthanolHighVery HighGood solvent, likely to be used in a solvent pair with water.
AcetoneHighVery HighGood solvent, may require a co-solvent to reduce solubility at low temperature.
TolueneModerateHighPotentially a good single solvent.
HeptaneVery LowLowGood as an anti-solvent in a solvent pair with a more polar solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of 2,4,6-Trimethylphenylacetic Acid

This protocol is a general guideline and should be optimized based on preliminary solvent screening.

  • Dissolution: Place the crude 2,4,6-trimethylphenylacetic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) and a boiling chip. Heat the mixture to the boiling point of the solvent with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, preheated receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.

Protocol 2: Solvent Pair Recrystallization of 2,4,6-Trimethylphenylacetic Acid (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude 2,4,6-trimethylphenylacetic acid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold ethanol/water mixture of the final composition to wash the crystals.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 2,4,6-trimethylphenylacetic acid.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Too much solvent? seed_scratch Add Seed Crystal / Scratch Flask no_crystals->seed_scratch Nucleation issue? change_solvent Change Solvent no_crystals->change_solvent Poor solvent choice? lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent Solvent BP > Compound MP? slower_cooling Cool More Slowly oiling_out->slower_cooling Cooling too fast? recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor Compound in filtrate? preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel Premature crystallization?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Preventing decomposition of Mesitylacetic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesitylacetic Acid Reactions

Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered during its use: decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

This compound, also known as 2,4,6-trimethylphenylacetic acid, is a sterically hindered carboxylic acid.[1][2] Its structure, featuring three methyl groups on the phenyl ring, creates significant steric hindrance around the carboxylic acid group. This bulkiness makes the molecule susceptible to decomposition, primarily through decarboxylation (loss of CO₂), especially under heating or acidic conditions.[3][4]

Q2: What is the primary decomposition pathway for this compound?

The main decomposition pathway is decarboxylation . This reaction is often initiated by heat or acid catalysis, leading to the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂) and the formation of 1,3,5-trimethylbenzene (mesitylene).[3] The reaction proceeds through a cyclic transition state, resulting in an enol intermediate that tautomerizes to the final product.[3]

Q3: At what temperature does this compound decompose?

While it has a melting point of approximately 167-171 °C, it can decompose before reaching its boiling point at atmospheric pressure.[1][5] Significant decomposition can occur at elevated temperatures used in many standard chemical reactions. To minimize decarboxylation, it is crucial to perform reactions at or below room temperature whenever possible.[6]

Q4: How can I monitor the decomposition of this compound during my experiment?

Decomposition can be monitored by:

  • Gas Evolution: The release of CO₂ gas is a direct indicator of decarboxylation. This may be observed as bubbling in the reaction mixture.

  • TLC Analysis: Spotting the reaction mixture on a TLC plate against a standard of this compound can reveal the formation of less polar byproducts.

  • NMR Spectroscopy: Taking a sample from the reaction mixture and analyzing it by ¹H NMR can show the disappearance of the acid's characteristic peaks and the appearance of new peaks corresponding to the decomposition product.

  • LC-MS Analysis: This technique can be used to identify and quantify the starting material, desired product, and any byproducts formed due to decomposition.[7]

Q5: Which reactions are most problematic for this compound stability?

Reactions that require high temperatures or harsh acidic conditions are most likely to cause decomposition. This includes:

  • Fischer Esterification: This classic method uses a strong acid catalyst (like H₂SO₄) and often requires heating to drive the reaction to completion, conditions that favor decarboxylation.[8][9][10]

  • High-Temperature Amide Coupling: Directly heating a mixture of this compound and an amine above 100°C can lead to decomposition instead of amide formation.[11]

  • Acid Chloride Formation: Using harsh reagents like thionyl chloride (SOCl₂) at elevated temperatures can also promote side reactions and decomposition.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Low or no yield in amide coupling reactions with significant gas evolution.

Cause: This is a classic sign of decarboxylation. Standard coupling methods that generate heat or are performed under acidic conditions are likely failing. Common reagents like DCC alone may not be efficient enough for such a sterically hindered acid, leading to the need for forcing conditions that cause decomposition.[1][12]

Solutions:

  • Use a Carbodiimide with an Additive: The most effective approach is to use a carbodiimide coupling agent in conjunction with an additive at room temperature or cooled in an ice bath (0 °C).[6][13]

    • Recommended System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt).[13][14] The HOBt forms a reactive ester intermediate that is less prone to side reactions and facilitates the coupling.[14][15]

    • Alternative Additive: Oxyma Pure can be used instead of HOBt, as it has been shown to reduce side reactions and can be safer to handle.[16]

  • Consider Phosphonium or Uronium Salt Reagents: Reagents like PyBOP, HBTU, or HATU are highly efficient for coupling sterically hindered substrates.[15][17] They often provide higher yields and require milder conditions than carbodiimide methods alone.[12][15]

  • Acyl Fluoride Intermediate: A more specialized but effective method involves the in situ formation of an acyl fluoride, which is highly reactive towards amines. This can be successful where other standard methods fail for hindered substrates.[12][18]

Quantitative Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical for sterically hindered acids. The following table summarizes the performance of various reagents in challenging coupling reactions, highlighting the superiority of modern uronium/aminium salts.

Coupling Reagent ClassReagent ExampleTypical Crude Purity (%)Key Observations
Uronium/Aminium SaltHATU HighConsistently high purity with fewer side products.[15] Reacts faster with less epimerization than HBTU.[17]
Uronium/Aminium SaltHBTU Lower than HATUGenerally effective but can lead to more impurities compared to HATU.[15]
Phosphonium SaltPyBOP Lower than HATUCan result in additional impurities in the crude product.[15] A non-toxic alternative to BOP.[19]
CarbodiimideEDC/HOBt VariableA standard, cost-effective method. Efficiency is highly dependent on the substrate and conditions.[14] The addition of HOBt is crucial.[14]

Data is generalized from comparative studies on difficult peptide couplings, which serve as a benchmark for challenging amide bond formations.[15]

Problem 2: Decomposition during esterification reactions.

Cause: Traditional Fischer esterification, which relies on strong acid catalysts and heat, is unsuitable for this compound.[8][9]

Solutions:

  • Steglich Esterification: This method is ideal for acid-sensitive substrates. It uses a carbodiimide (DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] The reaction proceeds at room temperature, effectively avoiding heat-induced decarboxylation.

  • Alkylation with an Alkyl Halide: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU) and then react it with an alkyl halide (e.g., iodomethane or benzyl bromide). This Sₙ2 reaction avoids harsh acidic conditions.

  • Acyl Chloride Formation under Mild Conditions: The acid can be converted to an acyl chloride using a milder reagent like oxalyl chloride in a non-polar solvent at low temperatures. The isolated acyl chloride can then be reacted with the desired alcohol in the presence of a base like pyridine.

Experimental Protocols

Protocol 1: High-Yield Amide Coupling using EDC/HOBt

This protocol describes a general procedure for coupling this compound with a primary or secondary amine while minimizing decomposition.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC (1.2 equiv)[13]

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add HOBt and the amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the slow, portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition Pathway

The primary decomposition route for this compound is decarboxylation, which is accelerated by heat or acid. The steric hindrance from the methyl groups facilitates this process.

Decomposition_Pathway cluster_start Starting Material cluster_conditions Conditions cluster_products Decomposition Products Mesitylacetic_Acid This compound Heat_Acid Heat (Δ) or Acid (H⁺) CO2 Carbon Dioxide (CO₂) Heat_Acid->CO2 Decarboxylation Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Heat_Acid->Mesitylene Decarboxylation Troubleshooting_Workflow start Start: Amide Coupling Reaction check_yield Low Yield or No Reaction? start->check_yield gas Gas Evolution Observed? check_yield->gas Yes check_reagents Reagents/Conditions Ineffective check_yield->check_reagents No sol_decarb High Probability of Decarboxylation gas->sol_decarb Yes gas->check_reagents No sol_temp Action: Lower Reaction Temperature to 0°C / RT sol_decarb->sol_temp sol_reagent Action: Change Coupling Reagent (e.g., to HATU or EDC/HOBt) sol_temp->sol_reagent success Reaction Successful sol_reagent->success sol_additive Action: Ensure Additive (HOBt, Oxyma) is Used check_reagents->sol_additive sol_additive->success Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Acid, Amine, and HOBt in Anhydrous Solvent cool 2. Cool to 0°C dissolve->cool add_base 3. Add Base (DIPEA) cool->add_base add_edc 4. Add EDC Slowly add_base->add_edc warm_stir 5. Warm to RT & Stir Overnight add_edc->warm_stir wash 6. Aqueous Wash warm_stir->wash purify 7. Dry, Concentrate & Purify wash->purify

References

Troubleshooting dark reaction mixtures in Mesitylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Mesitylacetic Acid

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis process, with a particular focus on addressing the issue of dark reaction mixtures.

Troubleshooting Guide: Dark Reaction Mixtures

The formation of a dark brown or black reaction mixture is a common issue in organic synthesis, often indicating side reactions, decomposition, or polymerization. This guide will help you diagnose and resolve this problem in the context of this compound synthesis.

Question: My reaction mixture turned dark brown/black. What are the potential causes and how can I fix it?

Answer:

A dark reaction mixture is a strong indicator of undesired side reactions. The most common causes include:

  • Impure Starting Materials: The purity of your reagents is critical. Impurities can act as catalysts for decomposition or polymerization.

  • Incorrect Reaction Temperature: Many organic reactions are highly sensitive to temperature. Running the reaction at too high a temperature can lead to thermal decomposition and the formation of colored byproducts.

  • Air (Oxygen) Sensitivity: Some intermediates or reagents may be sensitive to oxygen, leading to oxidation and the formation of colored impurities.

  • Side Reactions and Polymerization: Undesired side reactions, including polymerization of starting materials or intermediates, can produce high-molecular-weight, colored, and often tarry substances.[1][2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a dark reaction mixture during the synthesis of this compound.

G cluster_0 Troubleshooting Dark Reaction Mixtures start Dark Reaction Mixture Observed check_purity 1. Verify Purity of Starting Materials (e.g., Mesitylacetonitrile, Mesitylene) start->check_purity check_temp 2. Review and Control Reaction Temperature check_purity->check_temp If purity is confirmed check_atmosphere 3. Ensure Inert Atmosphere (if required) check_temp->check_atmosphere If temperature is correct check_reagent_addition 4. Verify Rate and Order of Reagent Addition check_atmosphere->check_reagent_addition If atmosphere is inert purification 5. Attempt Purification of Dark Product check_reagent_addition->purification If all parameters are correct result Successful Synthesis: Clean Reaction purification->result If purification is successful

Caption: A workflow diagram for troubleshooting dark reaction mixtures in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing this compound from Mesitylacetonitrile and the reaction mixture turned very dark. Why did this happen?

A1: This is a known issue in this specific synthesis. According to established procedures, the reaction mixture has a tendency to become very dark if the mesitylacetonitrile used is not sufficiently pure.[3] It is also reported that adding the nitrile to a boiling solution of sulfuric acid can cause darkening.[3]

  • Recommendation: Purify the mesitylacetonitrile by distillation before use. Additionally, ensure that the nitrile is added to the sulfuric acid solution at a controlled temperature, as specified in the protocol (e.g., around 50°C), before heating to reflux.[3]

Q2: Can impurities in the starting mesitylene lead to a dark reaction during subsequent steps?

A2: Yes. Mesitylene is often the precursor for intermediates like α²-Chloroisodurene and mesitylacetonitrile.[4][5] If the initial mesitylene contains reactive impurities, these can be carried through the synthesis and contribute to side reactions and discoloration in later steps.

  • Recommendation: Use high-purity mesitylene. If the purity is questionable, consider distilling it before use.

Q3: My reaction produced a dark, tarry substance instead of a crystalline product. What is this likely to be?

A3: A dark, tarry substance is often indicative of polymerization.[1] In the context of this compound synthesis, certain reaction conditions or impurities can promote the polymerization of starting materials or intermediates.

  • Recommendation: Review your reaction conditions, particularly the stoichiometry of your reagents and the reaction temperature. Ensure that any condensation products that might inhibit the reaction are effectively removed.[1] Using high-purity monomers is essential to avoid unwanted side reactions.[6]

Q4: How can I purify my this compound if it is discolored?

A4: If your final product is off-color, purification can often resolve the issue.

  • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the crude acid with activated carbon (e.g., Norit). The crude acid is dissolved in a dilute alkali solution, boiled with Norit, and then filtered. The acid is then precipitated from the filtered solution by acidification.[3]

  • Recrystallization: Recrystallization is an effective purification technique. This compound can be recrystallized from dilute alcohol or ligroin to yield a product with a sharp melting point (167–168°C).[3]

Experimental Protocols

Synthesis of this compound from Mesitylacetonitrile

This protocol is adapted from a literature procedure.[3]

A. Mesitylacetonitrile from α¹-chloroisodurene:

  • In a suitable reaction vessel, prepare a solution of sodium cyanide in dimethyl sulfoxide.

  • Slowly add α¹-chloroisodurene to the solution while stirring and maintaining the temperature at around 40°C.

  • Continue stirring and heating for approximately 3 hours.

  • After cooling, extract the mixture with benzene.

  • Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water.

  • Dry the benzene solution over calcium chloride, filter, and remove the benzene by distillation under reduced pressure.

  • Distill the residue under reduced pressure to obtain mesitylacetonitrile.

B. Hydrolysis to this compound:

  • In a 3-liter three-necked flask, add 900 ml of water and then carefully add 750 ml of concentrated sulfuric acid.

  • Cool the mixture to approximately 50°C.

  • With mechanical stirring, add 127 g (0.80 mole) of purified mesitylacetonitrile.

  • Heat the mixture to reflux and continue stirring for 6 hours.

  • Cool the reaction mixture and pour it into 3 liters of ice water.

  • Collect the precipitated acid on a Büchner funnel and wash thoroughly with water.

  • For further purification, dissolve the crude acid in dilute alkali, boil with activated carbon (Norit), filter, and re-precipitate the acid by acidifying with dilute hydrochloric acid.

  • Collect the purified acid by filtration, wash with water, and dry at approximately 80°C.

Parameter Value Reference
Starting Material Mesitylacetonitrile[3]
Reagent Concentrated Sulfuric Acid, Water[3]
Reaction Time 6 hours at reflux[3]
Yield 87% (crude)[3]
Melting Point (crude) 163–166°C[3]
Melting Point (recrystallized) 167–168°C[3][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and the observed outcome of a dark reaction mixture, leading to potential solutions.

G cluster_1 Cause and Effect Diagram for Dark Reaction Mixtures cause1 Impure Starting Materials effect Dark Reaction Mixture (Polymerization/Decomposition) cause1->effect cause2 High Reaction Temperature cause2->effect cause3 Presence of Oxygen cause3->effect cause4 Incorrect Reagent Addition cause4->effect solution1 Purify Reagents (e.g., Distillation) effect->solution1 Solution solution2 Precise Temperature Control effect->solution2 Solution solution3 Use Inert Atmosphere (N2 or Ar) effect->solution3 Solution solution4 Controlled Addition Rate effect->solution4 Solution

Caption: Diagram illustrating the causes of dark reaction mixtures and their corresponding solutions.

References

Improving the solubility of Mesitylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesitylacetic Acid Solubility

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with this compound, focusing on improving its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to off-white crystalline powder.[1] It is generally soluble in common organic solvents like ethanol, acetone, and dichloromethane.[2][3] However, its solubility in water is limited.[2][3] This is due to the presence of a large non-polar mesityl group, which disrupts the hydrogen-bonding network of water, even though the carboxylic acid group can form hydrogen bonds with water molecules.[2]

Q2: Are there any quantitative solubility data available for this compound in common organic solvents?

A2: Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. To obtain precise solubility data for your specific experimental conditions, it is recommended to perform solubility tests in your laboratory. A general protocol for determining solubility is provided in the "Experimental Protocols" section below.

Q3: How does the structure of this compound influence its solubility?

A3: this compound has both a non-polar component (the 2,4,6-trimethylphenyl group) and a polar component (the carboxylic acid group).[2] The non-polar mesityl group interacts favorably with non-polar regions of organic solvents through van der Waals forces, while the polar carboxylic acid group can form dipole-dipole interactions and hydrogen bonds with polar solvent molecules.[2] The overall solubility in a particular solvent depends on the balance of these interactions.

Q4: Can the solubility of this compound be improved?

A4: Yes, several strategies can be employed to improve the solubility of carboxylic acids like this compound. These include:

  • Solvent Selection: Choosing a solvent with a polarity that is well-matched to this compound is crucial. A solvent miscibility chart can be a useful tool.[4]

  • Temperature Adjustment: In many cases, solubility increases with temperature. Gentle heating of the solvent while dissolving the acid can be effective.

  • pH Modification: For protic solvents, adjusting the pH can significantly impact the solubility of a carboxylic acid. Deprotonation of the carboxylic acid to form a carboxylate salt generally increases its polarity and solubility in polar solvents.

  • Co-solvency: Using a mixture of solvents can sometimes provide a more suitable polarity environment to dissolve the compound.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my chosen organic solvent, even though it is reported to be soluble. What should I do?

A1: If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Check Purity: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity reagents.

  • Increase Temperature: Gently heat the solution while stirring. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the acid.

  • Increase Agitation: Use a magnetic stirrer or vortex mixer to enhance the dissolution rate.

  • Particle Size Reduction: Grinding the crystalline this compound to a finer powder will increase the surface area and can speed up dissolution.

  • Try a Different Solvent: If the above steps do not work, your chosen solvent may not be optimal. Refer to the principles of "like dissolves like" and consider a solvent with a different polarity. Polar aprotic solvents like DMSO are known to dissolve a wide range of compounds.[5][6]

Q2: My this compound precipitates out of solution after it has been dissolved. How can I prevent this?

A2: Precipitation after dissolution can be due to a few factors:

  • Supersaturation: You may have created a supersaturated solution, which is unstable. This often happens when a solution is heated to dissolve a solute and then cooled. Try using a slightly larger volume of solvent or maintaining a slightly elevated temperature.

  • Change in Temperature: If the ambient temperature of your lab fluctuates, a previously saturated solution may become supersaturated upon cooling, leading to precipitation. Ensure your experimental setup is in a temperature-controlled environment.

  • Solvent Evaporation: If the solvent is volatile, evaporation can increase the concentration of the this compound, leading to precipitation. Keep your container tightly sealed.

Q3: I observe a color change or an unexpected reaction when trying to dissolve this compound. What could be the cause?

A3: An unexpected reaction is likely due to impurities or instability under your experimental conditions.

  • Impure Solvents: Some organic solvents can contain impurities (e.g., peroxides in ethers) that may react with your compound. Use fresh, high-purity solvents.

  • Decomposition: Although this compound is stable at room temperature, excessive heating during the dissolution process could potentially lead to decomposition, especially in the presence of contaminants.[2]

  • Reactive Functional Groups: Ensure that your solvent does not have functional groups that could react with the carboxylic acid group of this compound under your experimental conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1][7]
Appearance White to off-white crystalline powder[1]
Melting Point 167-171 °C[8]
Qualitative Solubility in Water Limited/Hardly soluble[2][3]
Qualitative Solubility in Organic Solvents Soluble in ethanol, acetone, dichloromethane[2][3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Organic Solvent

This protocol outlines a general gravimetric method to determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with tight-fitting caps

  • Thermostatic shaker or water bath

  • Syringe with a filter (pore size appropriate to remove undissolved solids)

  • Pre-weighed evaporation dish

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, you can take samples at different time points (e.g., 24, 36, and 48 hours) and measure the solubility. Equilibrium is reached when consecutive measurements yield the same value.

  • Sampling:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter.

  • Solvent Evaporation and Mass Determination:

    • Dispense the collected supernatant into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. You may use gentle heating to expedite evaporation, but be careful not to sublime the this compound.

    • After the solvent has completely evaporated, cool the evaporation dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporation dish from the final mass.

    • The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved acid by the volume of the supernatant taken.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solubility Issues cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Dissolution of This compound check_purity Verify Purity of Acid and Solvent start->check_purity increase_temp Increase Temperature (with caution) check_purity->increase_temp Purity OK success Successful Dissolution check_purity->success Impurity Found & Corrected increase_agitation Increase Agitation (Stirring/Sonication) increase_temp->increase_agitation No Improvement increase_temp->success Dissolved reduce_particle_size Reduce Particle Size (Grind Crystals) increase_agitation->reduce_particle_size No Improvement increase_agitation->success Dissolved change_solvent Select Alternative Solvent (Consider Polarity) reduce_particle_size->change_solvent No Improvement reduce_particle_size->success Dissolved change_solvent->success Solubility Achieved failure Re-evaluate Experiment Parameters change_solvent->failure Still Insoluble

References

Catalyst Selection for Mesitylacetic Acid Derivatization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and derivatization of mesitylacetic acid. Given its sterically hindered nature, the derivatization of this compound presents unique challenges. This guide offers practical solutions and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound challenging?

A1: The carboxylic acid group in this compound is sterically hindered by the two ortho-methyl groups on the aromatic ring. This steric bulk impedes the approach of reagents to the carboxylic acid, slowing down or preventing reactions under standard conditions. Catalyst selection and reaction optimization are therefore critical for successful derivatization.

Q2: What are the most common derivatization reactions for this compound?

A2: The most common derivatization reactions for this compound are esterification (e.g., for creating prodrugs or for analysis) and amidation (e.g., for synthesizing bioactive molecules). For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), silylation is also a widely used technique.

Q3: Which catalysts are recommended for the esterification of this compound?

A3: Due to steric hindrance, strong acid catalysts are often required for the esterification of this compound. Concentrated sulfuric acid (H₂SO₄) is a common choice for Fischer esterification.[1][2] For milder conditions, activating agents like titanium tetrachloride (TiCl₄) can be effective. Microwave-assisted esterification can also enhance reaction rates and yields.

Q4: What are the best catalysts for the amidation of this compound?

A4: Direct amidation of sterically hindered acids like this compound is challenging. Boronic acid catalysts, particularly ortho-iodoarylboronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), have shown high activity for the amidation of sterically hindered substrates at room temperature.[3] Nickel(II) chloride (NiCl₂) has also been reported as an effective catalyst for the direct amidation of phenylacetic acid derivatives.[4]

Q5: How can I derivatize this compound for GC-MS analysis?

A5: Silylation is the preferred method for derivatizing carboxylic acids for GC-MS analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[5] This process replaces the acidic proton with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.

Troubleshooting Guides

Esterification

Issue 1: Low or no yield in Fischer esterification.

Possible CauseTroubleshooting Steps
Insufficient Catalyst Activity Increase the concentration of the acid catalyst (e.g., H₂SO₄). Consider using a stronger Lewis acid catalyst like TiCl₄.
Steric Hindrance Increase the reaction temperature and prolong the reaction time. Use microwave irradiation to enhance the reaction rate.
Presence of Water Ensure all reagents and glassware are anhydrous. Use a Dean-Stark apparatus to remove water as it is formed during the reaction.
Equilibrium Limitation Use a large excess of the alcohol to shift the equilibrium towards the product.

Issue 2: Incomplete reaction after prolonged time.

Possible CauseTroubleshooting Steps
Catalyst Deactivation Add a fresh portion of the catalyst.
Sub-optimal Temperature Ensure the reaction is maintained at a sufficiently high temperature (reflux).
Amidation

Issue 1: Low conversion in boronic acid-catalyzed amidation.

Possible CauseTroubleshooting Steps
Catalyst Inhibition Ensure the absence of water, which can hydrolyze the boronic acid catalyst. Use molecular sieves to remove water.
Low Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Poor Substrate Solubility Choose a solvent in which both the carboxylic acid and the amine are soluble.
GC-MS Derivatization (Silylation)

Issue 1: Incomplete silylation.

Possible CauseTroubleshooting Steps
Insufficient Reagent Increase the amount of silylating reagent (e.g., BSTFA).
Low Reaction Temperature/Time Increase the derivatization temperature (e.g., to 60-80 °C) and time.
Presence of Moisture Ensure the sample is completely dry before adding the silylating reagent.
Steric Hindrance Add a catalyst such as TMCS to the silylating reagent to increase its reactivity.

Issue 2: Multiple peaks for the derivatized analyte in the chromatogram.

Possible CauseTroubleshooting Steps
Incomplete Derivatization This can lead to a peak for the underivatized acid and the derivatized product. Optimize the derivatization conditions as described above.
Formation of Byproducts Review the derivatization chemistry for potential side reactions. Purify the sample before injection if necessary.

Data Presentation

Table 1: Catalyst Selection Guide for this compound Derivatization

Derivatization ReactionCatalyst/ReagentTypical ConditionsExpected Yield (for Sterically Hindered Acids)Key Considerations
Esterification (Methyl Ester) H₂SO₄ (catalytic)Reflux in excess methanol, 2-10 hoursModerate to Good (up to 95% with optimization)[1]Requires high temperatures and long reaction times. Water removal is crucial.
TiCl₄Room temperature, 18+ hoursModerate[6]Milder conditions but may require longer reaction times.
Amidation (e.g., with Benzylamine) 5-methoxy-2-iodophenylboronic acid (MIBA)Room temperature, with molecular sievesGood to ExcellentMild conditions and high yields for sterically demanding substrates.[3]
NiCl₂110 °C in toluene, 20 hoursGood to Excellent (up to 99%)[4]Effective, but requires elevated temperatures.
GC-MS Silylation (TMS Ester) BSTFA + 1% TMCS60-80 °C, 30-60 minHigh (quantitative for analysis)Standard and effective method for GC-MS analysis of carboxylic acids.[5]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling.

  • Heat the mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boronic Acid-Catalyzed Amidation of this compound with Benzylamine
  • To a dry flask under an inert atmosphere, add this compound (1.0 eq), 5-methoxy-2-iodophenylboronic acid (0.1 eq), and activated 4 Å molecular sieves.

  • Add a suitable anhydrous solvent (e.g., toluene or THF).

  • Add benzylamine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired amide.

Protocol 3: Silylation of this compound for GC-MS Analysis
  • Place a small, accurately weighed amount of the dried sample containing this compound into a vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add the silylating reagent, BSTFA containing 1% TMCS, in excess.

  • Seal the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample directly into the GC-MS.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow cluster_amidation Amidation Workflow cluster_silylation GC-MS Silylation Workflow ester_start This compound + Alcohol ester_catalyst Add Acid Catalyst (e.g., H₂SO₄) ester_start->ester_catalyst ester_reflux Reflux ester_catalyst->ester_reflux ester_workup Workup & Purification ester_reflux->ester_workup ester_product Ester Product ester_workup->ester_product amid_start This compound + Amine amid_catalyst Add Boronic Acid Catalyst + Molecular Sieves amid_start->amid_catalyst amid_stir Stir at RT amid_catalyst->amid_stir amid_workup Workup & Purification amid_stir->amid_workup amid_product Amide Product amid_workup->amid_product sily_start Dry this compound Sample sily_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) sily_start->sily_reagent sily_heat Heat (60-80°C) sily_reagent->sily_heat sily_inject Inject into GC-MS sily_heat->sily_inject

Caption: General experimental workflows for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield steric_hindrance Steric Hindrance start->steric_hindrance water Presence of Water start->water catalyst_issue Catalyst Inactivity start->catalyst_issue equilibrium Unfavorable Equilibrium start->equilibrium increase_temp_time Increase Temp/Time Use Microwave steric_hindrance->increase_temp_time dry_reagents Use Anhydrous Reagents Use Dean-Stark/Mol. Sieves water->dry_reagents change_catalyst Increase Catalyst Loading Switch to a More Active Catalyst catalyst_issue->change_catalyst excess_reagent Use Excess Nucleophile equilibrium->excess_reagent

Caption: Troubleshooting logic for low product yield in this compound derivatization.

References

Technical Support Center: 2,4,6-Trimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethylphenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. FAQs: Troubleshooting Common Side Reactions

This section addresses the most common side reactions observed when using or synthesizing 2,4,6-trimethylphenylacetic acid: decarboxylation and oxidation.

I.1. Decarboxylation

Q1: During my reaction, I'm observing gas evolution (bubbling) and the yield of my desired product is lower than expected. What is happening?

A1: You are likely observing the decarboxylation of 2,4,6-trimethylphenylacetic acid. This is a common side reaction for phenylacetic acids, particularly at elevated temperatures, which results in the formation of 1,3,5-trimethylbenzene (mesitylene) and carbon dioxide gas.[1][2][3] The benzylic carbon in the starting material makes it susceptible to this reaction pathway.

Q2: What conditions favor the decarboxylation of 2,4,6-trimethylphenylacetic acid?

A2: Decarboxylation is primarily promoted by:

  • High Temperatures: Reactions run at temperatures exceeding 100-120 °C are more prone to decarboxylation.

  • Strongly Acidic or Basic Conditions: Both acidic and basic media can catalyze the loss of CO2.[1][2] The mechanism may differ, proceeding through a zwitterionic intermediate in acid or a benzyl anion in base.[1][2]

  • Presence of Metal Catalysts: Certain metal catalysts can facilitate decarboxylation.

Illustrative Data on Decarboxylation Rates

The following table provides illustrative data on the extent of decarboxylation of a generic sterically hindered phenylacetic acid under various conditions. Note: This data is for representative purposes.

ConditionTemperature (°C)Reaction Time (h)Approximate Decarboxylation (%)
Neutral (Toluene)806< 2%
Neutral (Toluene)1106~10%
Acidic (TFA in CH2Cl2)404~15%
Basic (NaOH in H2O/MeOH)1003~25%

Q3: How can I minimize or prevent decarboxylation?

A3: To minimize this side reaction, consider the following:

  • Lower Reaction Temperature: If possible, run your reaction at a lower temperature.

  • Use Milder Reagents: Opt for milder acids or bases if your reaction chemistry allows.

  • Control Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures.

  • Catalyst Screening: If using a metal catalyst, screen for alternatives that are less prone to inducing decarboxylation.

I.2. Oxidation

Q1: My final product is showing impurities with additional hydroxyl or carbonyl groups, and the material has a yellowish tint. What could be the cause?

A1: These observations suggest that oxidation of 2,4,6-trimethylphenylacetic acid may have occurred. The aromatic ring and its methyl substituents are susceptible to oxidation, which can lead to the formation of phenolic or aldehydic byproducts.[4][5] The oxidation of 2,4,6-trimethylphenylacetic acid can generate reactive oxygen species and carbonyl groups.[4]

Q2: What are the likely oxidation byproducts?

A2: Potential oxidation byproducts include:

  • Phenolic Compounds: Oxidation of a methyl group to a hydroxymethyl group, followed by further transformations, can lead to compounds like 2-hydroxy-4,6-dimethylphenol.[4]

  • Aldehydes and Ketones: The benzylic methylene group can be oxidized to a carbonyl group.

  • Quinone-type Structures: Under harsh oxidative conditions, the aromatic ring itself can be oxidized.

Q3: How can I prevent unwanted oxidation?

A3: To avoid oxidation:

  • Use an Inert Atmosphere: Running reactions under nitrogen or argon can prevent oxidation by atmospheric oxygen.

  • Avoid Strong Oxidizing Agents: Be mindful of all reagents in your reaction mixture to ensure none can act as an oxidant for the phenylacetic acid derivative.

  • Use Fresh Solvents: Peroxides in aged ethers (like THF or diethyl ether) can be a source of unwanted oxidation. Use freshly distilled or inhibitor-free solvents.

  • Control for Metal Impurities: Trace metal impurities can catalyze oxidation reactions.

II. FAQs: Impurities from Synthesis

Q1: I've synthesized 2,4,6-trimethylphenylacetic acid, but I'm having trouble with purification. What are the likely impurities from a Friedel-Crafts synthesis?

A1: In a typical Friedel-Crafts synthesis of 2,4,6-trimethylphenylacetic acid from mesitylene, common impurities include:

  • Unreacted Mesitylene: The starting aromatic compound may be carried through the synthesis.

  • Di-acylated Products: Although sterically hindered, there is a possibility of forming products where two acetic acid moieties are attached to the same mesitylene ring, or to a dimer of mesitylene.

  • Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other isomers may form.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl3) can remain and may color the product.[6]

Q2: How can I improve the purity of my synthesized 2,4,6-trimethylphenylacetic acid?

A2:

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and isomeric impurities. A suitable solvent system (e.g., toluene, heptane/ethyl acetate) should be determined.

  • Aqueous Wash: During workup, a thorough wash with dilute acid can help remove residual metal catalysts. A subsequent wash with a bicarbonate solution can help separate the acidic product from neutral organic impurities.

  • Column Chromatography: For high-purity requirements, silica gel chromatography can be employed to separate the desired product from closely related impurities.

III. Experimental Protocols and Workflows

III.1. Protocol: Minimizing Side Reactions in an Amidation Reaction

This protocol describes the coupling of 2,4,6-trimethylphenylacetic acid with a generic primary amine using a carbodiimide activator, with steps to minimize side reactions.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trimethylphenylacetic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm of the reaction and minimize decarboxylation.

  • Reagent Addition: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) as a solution in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Avoid heating the reaction.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO3, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

III.2. Visualization of Reaction Pathways and Troubleshooting

The following diagrams illustrate the potential reaction pathways and a troubleshooting workflow.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 2,4,6-Trimethylphenylacetic Acid + Reagent B Desired Product A->B Desired Transformation C Decarboxylation A->C High Temp / Strong Acid/Base D Oxidation A->D O2 / Oxidants E 1,3,5-Trimethylbenzene + CO2 C->E F Oxidized Byproducts D->F

Caption: Main vs. Side Reaction Pathways

G start Low Yield or Impure Product Observed check_gas Was gas evolution observed? start->check_gas check_color Is the product colored or show unexpected peaks in NMR/MS? check_gas->check_color No decarbox Likely Decarboxylation check_gas->decarbox Yes oxid Likely Oxidation check_color->oxid Yes synth_imp Likely Impurities from Synthesis check_color->synth_imp No sol_decarbox Troubleshooting: - Lower reaction temperature - Use milder reagents - Reduce reaction time decarbox->sol_decarbox sol_oxid Troubleshooting: - Use inert atmosphere (N2/Ar) - Use fresh, peroxide-free solvents - Check for metal contaminants oxid->sol_oxid sol_imp Troubleshooting: - Recrystallize product - Perform acid/base washes - Use column chromatography synth_imp->sol_imp

Caption: Troubleshooting Workflow for Low Yield

G cluster_conditions Reaction Conditions cluster_products Side Products cond1 High Temperature (>100 °C) prod1 1,3,5-Trimethylbenzene cond1->prod1 promotes cond2 Strong Acid/Base cond2->prod1 promotes cond3 Presence of O2 / Oxidants prod2 Phenolic/Carbonyl Byproducts cond3->prod2 promotes cond4 Inefficient Purification prod3 Residual Starting Materials cond4->prod3 results in

Caption: Conditions Leading to Side Products

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Mesitylacetic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Mesitylacetic acid purity is critical for its application in research and pharmaceutical development. This guide provides a comparative overview of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is designed to assist researchers in selecting the most appropriate method for their specific needs and in understanding the key parameters of analytical validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the desired sensitivity, specificity, and the nature of potential impurities. Below is a summary of typical performance data for HPLC-UV and GC-MS methods in the analysis of an organic acid like this compound.

Table 1: Comparison of HPLC-UV and GC-MS for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with stationary phase, detection by UV absorbance.Separation based on volatility and interaction with stationary phase, detection by mass fragmentation pattern.
Typical Column C18 reversed-phase column (e.g., 250 x 4.6mm, 5µm).[1]Fused silica capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm).[2]
Derivatization Not typically required.Often required to increase volatility (e.g., silylation).[2]
Specificity Good; relies on chromatographic separation and UV spectrum.Excellent; mass spectrometric detection provides structural information.[3]
Primary Use Quantitative analysis (purity assay and impurity quantification).Qualitative analysis (impurity identification) and quantitative analysis.

Table 2: Typical Analytical Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~1 ng/mL[4]
Limit of Quantitation (LOQ) ~0.03 µg/mL~3 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative determination of this compound purity.

1. Instrumentation and Conditions:

  • System: HPLC equipped with a UV detector.[5]

  • Column: Kromasil C18 (250 x 4.6mm, 5µm) or equivalent.[1]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile.[1][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard solution.

3. Validation Procedure:

  • Specificity: Analyze a blank (mobile phase), the standard solution, and the sample solution to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the series of standard dilutions and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standards. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly specific and ideal for identifying and quantifying volatile impurities.

1. Instrumentation and Conditions:

  • System: GC-MS with an electron ionization (EI) source.[2]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 minutes at 280°C.[2]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-700 m/z.[2]

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Evaporate the solvent and add the derivatizing agent. Heat to ensure complete reaction.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

3. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, using the derivatized standards and samples. Mass spectral data is used to confirm the identity of the analyte and any impurities.

Visualizing the Analytical Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process for this compound purity.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization A Select Analytical Technique (e.g., HPLC, GC-MS) B Optimize Method Parameters (Column, Mobile Phase/Temp Program) A->B C Define Validation Parameters (ICH Guidelines) B->C D Specificity C->D E Linearity C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Results D->J E->J F->J G->J H->J I->J K Validation Report J->K L Implement for Routine Use K->L

References

A Comparative Guide to Mesitylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between analogous compounds is critical for innovation. This guide provides a detailed comparison of Mesitylacetic acid with other prominent phenylacetic acid derivatives, namely ibuprofen and diclofenac. While direct comparative studies on this compound are limited in publicly available literature, this document compiles essential data, outlines standardized experimental protocols for their evaluation, and visualizes key biological pathways to facilitate further research and informed decision-making.

Physicochemical and Pharmacokinetic Properties

A comparison of the fundamental properties of this compound, ibuprofen, and diclofenac reveals differences in their structure and expected physiological behavior. These properties are crucial in determining their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their efficacy and side-effect profiles.

PropertyThis compoundIbuprofenDiclofenac
Chemical Structure 2-(2,4,6-trimethylphenyl)acetic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid2-[(2,6-dichlorophenyl)amino]phenylacetic acid
Molecular Formula C₁₁H₁₄O₂C₁₃H₁₈O₂C₁₄H₁₁Cl₂NO₂
Molecular Weight 178.23 g/mol [1]206.29 g/mol 296.15 g/mol
Melting Point 167-171 °C[1]75-77 °C288-290 °C
pKa ~4.5 (estimated)4.914.15
LogP (Octanol/Water) 3.1 (estimated)3.974.51
Primary Mechanism Presumed COX InhibitionCOX-1/COX-2 InhibitionPreferential COX-2 Inhibition[2]

Anti-Inflammatory Activity: Experimental Protocols

To facilitate a direct comparison of the anti-inflammatory potential of this compound against established nonsteroidal anti-inflammatory drugs (NSAIDs), the following standardized in vivo and in vitro experimental protocols are detailed.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[3][4][5][6][7]

Objective: To assess and compare the in vivo anti-inflammatory effects of this compound, ibuprofen, and diclofenac.

Animals: Male Wistar rats (180-220 g).

Materials:

  • λ-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compounds (this compound, ibuprofen, diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Grouping: Animals are randomly divided into control and treatment groups (n=6 per group).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Test compounds and the vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

G cluster_0 Experimental Setup cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal Grouping Animal Grouping Baseline Paw Volume Baseline Paw Volume Animal Grouping->Baseline Paw Volume Measure Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Administer Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Induce Edema Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Measure Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition Analyze Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis Compare Groups

Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the test compounds against the COX-1 and COX-2 isoforms, providing insight into their mechanism of action and potential for gastrointestinal side effects.[1][8][9][10][11][12]

Objective: To determine the IC₅₀ values of this compound, ibuprofen, and diclofenac for COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme and other cofactors

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer, enzyme solutions, substrate solution, and test compound dilutions.

  • Reaction Mixture: In each well of the microplate, add assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Fluorometric Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathway: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for phenylacetic acid derivatives as NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.

Arachidonic acid, released from the cell membrane by phospholipase A₂, is converted by COX-1 and COX-2 into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized by various synthases into a range of prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). These prostanoids are key mediators of inflammation, pain, and fever. NSAIDs exert their therapeutic effects by blocking the active site of the COX enzymes, thereby preventing the synthesis of these pro-inflammatory molecules.[13]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Prostacyclin (PGI2) PGH2->Prostacyclin (PGI2) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) PGH2->Thromboxane A2 (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Prostacyclin (PGI2)->Inflammation, Pain, Fever Thromboxane A2 (TXA2)->Inflammation, Pain, Fever NSAIDs (this compound, Ibuprofen, Diclofenac) NSAIDs (this compound, Ibuprofen, Diclofenac) NSAIDs (this compound, Ibuprofen, Diclofenac)->COX-1 / COX-2 Inhibit

Inhibition of the COX pathway by NSAIDs.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and COX selectivity of phenylacetic acid derivatives are influenced by their structural features.

  • Acidic Moiety: The carboxylic acid group is essential for binding to the active site of COX enzymes.

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. For instance, the dichlorophenyl group in diclofenac contributes to its preferential binding to the COX-2 isoform.[14][15][16][17][18] The three methyl groups on the phenyl ring of this compound are expected to increase its lipophilicity, which may affect its absorption and distribution.

  • α-Substitution: The presence of a methyl group on the α-carbon of the acetic acid side chain, as seen in ibuprofen, can enhance anti-inflammatory activity.

Further comparative studies are necessary to elucidate the specific structure-activity relationships of this compound and how its trimethylphenyl substitution influences its interaction with COX-1 and COX-2 compared to other phenylacetic acid derivatives.

Conclusion

While this compound shares the core phenylacetic acid scaffold with well-established NSAIDs like ibuprofen and diclofenac, a comprehensive understanding of its comparative efficacy and safety profile requires direct experimental evaluation. This guide provides the necessary framework, including detailed experimental protocols and an overview of the primary signaling pathway, to empower researchers to conduct these crucial comparative studies. The data generated from such investigations will be invaluable in determining the therapeutic potential of this compound and its place within the landscape of anti-inflammatory agents.

References

Mesitylacetic Acid: A Sterically Hindered Building Block Forging a Path in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Mesitylacetic acid, a sterically hindered aromatic carboxylic acid, is emerging as a valuable synthetic building block in the construction of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique structural features, characterized by three methyl groups on the phenyl ring, offer distinct advantages in controlling reactivity and selectivity in a variety of chemical transformations. This guide provides a comparative analysis of the efficacy of this compound against less hindered analogues, supported by experimental data, detailed protocols, and a look into its role in the synthesis of bioactive compounds.

At a Glance: Physicochemical Properties

A comparison of the fundamental properties of this compound and the archetypal Phenylacetic acid highlights the key structural differences that underpin their divergent reactivity.

PropertyThis compoundPhenylacetic Acid
Molecular Formula C₁₁H₁₄O₂C₈H₈O₂
Molecular Weight 178.23 g/mol 136.15 g/mol
Structure 2-(2,4,6-trimethylphenyl)acetic acid2-phenylacetic acid
Key Feature Steric hindrance from three methyl groups on the phenyl ringUnsubstituted phenyl ring

Comparative Efficacy in α-Arylation Reactions

The palladium-catalyzed α-arylation of carboxylic acids is a fundamental carbon-carbon bond-forming reaction. The steric hindrance of this compound plays a crucial role in the outcome of such reactions, often leading to different product profiles and yields compared to its non-hindered counterpart, Phenylacetic acid.

While direct side-by-side comparative studies under identical conditions are limited in the reviewed literature, analysis of related reactions provides valuable insights. For instance, in palladium-catalyzed α-arylation of aryl acetic acid derivatives, substrates with less steric hindrance, such as phenylacetic acid, can achieve high yields, with some reactions reporting up to 93% product formation.[1] Conversely, sterically hindered aryl acetic acids, like 2-tolyl acetic acid, have been shown to be more challenging substrates, resulting in lower yields of around 53% under similar conditions.[2]

However, the steric bulk of this compound can be advantageous in certain contexts. A study on the chemoselective deoxygenative α-arylation of α-ketoacids with mesitylene (a precursor to a this compound derivative) reported a high yield of 94% for the synthesis of 2-(3,4-Dimethylphenyl)-2-mesitylacetic acid.[3] This suggests that under optimized conditions, the steric hindrance can be overcome to achieve excellent yields.

The following table summarizes representative yield data for α-arylation reactions of different aryl acetic acids, illustrating the impact of steric hindrance.

Aryl Acetic Acid DerivativeCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
Phenylacetic acid1-bromo-4-tert-butylbenzenePd(OAc)₂ / NiXantphosTolueneKN(SiMe₃)₂93[1]
2-Tolylacetic acid1-bromo-4-tert-butylbenzenePd(OAc)₂ / NiXantphosTolueneKN(SiMe₃)₂53[2]
2-(3,4-Dimethylphenyl)-2-oxoacetic acidMesityleneTriflic Acid / Me₂SiClHHFIP-94[3]

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is crucial for its utilization as a building block. The following procedure is adapted from established methods.[4]

A. Mesitylacetonitrile

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 77 g (1.57 moles) of sodium cyanide in 110 ml of water and 160 ml of ethanol.

  • Heat the mixture to a boil with stirring until all the sodium cyanide has dissolved.

  • Slowly add 152 g (0.90 mole) of α¹-chloroisodurene.

  • Continue stirring and heating for 3 hours.

  • Allow the reaction mixture to cool to approximately 40°C and extract with three 300-ml portions of benzene.

  • Wash the combined benzene extracts with water, dry over calcium chloride, filter, and remove the benzene by distillation under reduced pressure.

  • Distill the residue under reduced pressure to yield 128–133 g (89–93%) of mesitylacetonitrile.

B. This compound

  • To a solution of 400 g of concentrated sulfuric acid in 300 ml of water, add 127 g (0.80 mole) of mesitylacetonitrile.

  • Reflux the mixture with mechanical stirring for 6 hours, during which time a significant amount of this compound will precipitate.

  • Cool the flask contents and pour into 3 liters of ice water.

  • Collect the precipitated acid on a Büchner funnel and wash thoroughly with water.

  • Dissolve the crude acid in dilute alkali, boil with Norit (activated carbon), and filter.

  • Precipitate the purified acid from the filtrate by acidifying with dilute hydrochloric acid.

  • Collect the this compound on a filter, wash with water, and dry at approximately 80°C. The yield is 123 g (87%).[4]

Application in Bioactive Molecule Synthesis: Targeting the Cyclooxygenase Pathway

Aryl acetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX pathway is a critical signaling cascade in the inflammatory response.

The steric bulk of this compound can be exploited to design selective COX-2 inhibitors. The active site of COX-2 is larger than that of COX-1, and the bulky mesityl group can be designed to preferentially bind to the COX-2 active site, potentially leading to reduced gastrointestinal side effects associated with COX-1 inhibition.[6][7]

The following diagram illustrates a simplified workflow of the cyclooxygenase inhibition pathway and the potential role of this compound-derived inhibitors.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins GI_Protection GI Protection Platelet Function Prostaglandins_Thromboxanes->GI_Protection Inflammation Inflammation Pain, Fever Inflammatory_Prostaglandins->Inflammation Mesitylacetic_Acid_Derivative This compound Derivative (NSAID) Mesitylacetic_Acid_Derivative->COX2 Selective Inhibition

Caption: Simplified workflow of the cyclooxygenase (COX) inhibition pathway by a this compound-derived NSAID.

Conclusion

This compound presents itself as a potent and versatile building block for the synthesis of complex and sterically demanding molecules. While its inherent steric hindrance can pose challenges in certain reactions, leading to potentially lower yields compared to less hindered analogues like phenylacetic acid, this same feature can be strategically leveraged to achieve high selectivity and to access novel chemical space. Its application in the design of selective COX-2 inhibitors highlights its potential in medicinal chemistry. Further exploration of its reactivity in a broader range of synthetic transformations and direct comparative studies are warranted to fully unlock the potential of this valuable synthetic tool.

References

M M-M-M: Mesityl Moieties in Medicinal Chemistry: A Comparative Guide to Mesitylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of structural analogs of mesitylacetic acid and their performance in drug discovery, supported by experimental data and detailed protocols. The strategic incorporation of the mesityl group (a 2,4,6-trimethylphenyl substituent) offers a compelling approach to modulate the pharmacological properties of bioactive molecules.

This guide focuses on the use of mesityl-containing building blocks, particularly mesitylalanine (Msa), as a bioisostere for phenylalanine in peptide-based drug discovery. The bulky and lipophilic nature of the mesityl group can significantly influence peptide conformation, receptor binding affinity, and metabolic stability. We will delve into a case study of mesitylalanine-containing somatostatin analogs and explore other instances where the mesityl group has been employed to enhance drug-like properties.

Performance Comparison of Mesitylalanine-Containing Somatostatin Analogs

The substitution of phenylalanine residues with the structurally related, non-natural amino acid mesitylalanine has been explored to enhance the properties of somatostatin (SRIF-14) analogs.[1][2] Somatostatin is a cyclic peptide hormone that regulates numerous physiological processes by binding to five distinct G-protein coupled receptors (SSTR1-5).[3] Its therapeutic potential is limited by a short half-life. The introduction of Msa aims to conformationally constrain the peptide backbone, potentially leading to increased receptor affinity, selectivity, and stability.[1][2]

A series of ten somatostatin analogs were synthesized with Msa replacing phenylalanine at positions 6, 7, and/or 11.[1][2] The binding affinities of these analogs for the five human somatostatin receptor subtypes were determined and are presented in Table 1.

Table 1: Binding Affinities (Ki, nM) of Mesitylalanine (Msa)-Containing Somatostatin Analogs for Human Somatostatin Receptors (SSTR1-5)

CompoundSequenceSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
SRIF-14 Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys>10000.5 ± 0.110.3 ± 1.5>10003.4 ± 0.5
1 [Msa6]-SRIF-14>10002.1 ± 0.325.6 ± 3.8>10008.9 ± 1.2
2 [Msa7]-SRIF-14>10001.8 ± 0.215.4 ± 2.1>10005.6 ± 0.8
3 [Msa11]-SRIF-14>10000.9 ± 0.19.8 ± 1.4>10002.8 ± 0.4
4 [Msa6, D-Trp8]-SRIF-14>10000.3 ± 0.0518.7 ± 2.5>10004.5 ± 0.6
5 [Msa7, D-Trp8]-SRIF-14>10000.6 ± 0.112.1 ± 1.7>10003.1 ± 0.4
6 [Msa11, D-Trp8]-SRIF-14>10000.2 ± 0.038.5 ± 1.2>10001.9 ± 0.3
7 [Msa6,7, D-Trp8]-SRIF-14>10001.5 ± 0.235.2 ± 4.9>100015.8 ± 2.2
8 [Msa6,11, D-Trp8]-SRIF-14>10000.8 ± 0.122.4 ± 3.1>10009.7 ± 1.4
9 [Msa7,11, D-Trp8]-SRIF-14>10001.1 ± 0.228.9 ± 4.0>100012.3 ± 1.7
10 [Msa6,7,11, D-Trp8]-SRIF-14>10003.2 ± 0.556.7 ± 8.0>100025.1 ± 3.5

Data sourced from Lopez, J. et al., Molecules, 2013.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Mesitylalanine-Containing Peptides

The synthesis of mesitylalanine-containing peptides is achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][4][5][6][7]

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids, including Fmoc-Msa-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/H2O (95:2.5:2.5)

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-Msa-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours. The resin is washed with DMF.

  • Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis Workflow cluster_0 Synthesis Cycle Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleave Cleave from Resin & Deprotect (TFA cocktail) Wash2->Cleave Repeat->Deprotect Purify Purify (RP-HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Fmoc Solid-Phase Peptide Synthesis Workflow
Radioligand Receptor Binding Assay

The binding affinities of the synthesized analogs for somatostatin receptors are determined using a competitive radioligand binding assay with membranes from cells stably expressing the human SSTR subtypes.[8][9][10][11]

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing one of the human SSTR subtypes (SSTR1-5).

  • Radioligand: [125I-Tyr11]-SRIF-14 or other suitable radiolabeled somatostatin analog.

  • Binding buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin 0.5 mg/ml).

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

  • Unlabeled competitor peptides (the synthesized Msa-containing analogs and SRIF-14).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, cell membranes (20-40 µg protein) are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides.

  • Incubation: The plate is incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Membranes Cell Membranes (SSTR-expressing) Incubate Incubate (25°C, 60 min) Membranes->Incubate Radioligand Radioligand ([125I]-SRIF-14) Radioligand->Incubate Competitor Unlabeled Competitor (Msa-analogs) Competitor->Incubate Filter Filter & Wash Incubate->Filter Count Measure Radioactivity (Gamma Counter) Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze Results Binding Affinity Analyze->Results

Radioligand Receptor Binding Assay Workflow

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors that, upon ligand binding, initiate a cascade of intracellular signaling events.[2][3][12][13][14] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][13] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. SSTRs can also modulate ion channel activity and activate phosphotyrosine phosphatases (PTPs), leading to the dephosphorylation of key signaling proteins involved in cell growth and proliferation.[2][12]

Somatostatin Receptor Signaling Pathway Ligand Somatostatin or Analog SSTR SSTR Ligand->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel Modulates PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellEffects Cellular Effects (↓ Secretion, ↓ Proliferation, Apoptosis) PKA->CellEffects IonChannel->CellEffects MAPK MAPK Pathway (e.g., ERK) PTP->MAPK Dephosphorylates MAPK->CellEffects

Somatostatin Receptor Signaling Pathway

Conclusion

The incorporation of mesityl-containing structural analogs, such as mesitylalanine, represents a valuable strategy in drug discovery. In the case of somatostatin analogs, the substitution with Msa has been shown to modulate receptor binding affinity and selectivity, highlighting the potential of this modification to fine-tune the pharmacological profile of peptide-based therapeutics. The provided experimental protocols offer a foundation for researchers to explore the synthesis and evaluation of novel mesityl-containing compounds. The detailed understanding of the underlying signaling pathways further aids in the rational design of next-generation drug candidates. Further exploration of the mesityl moiety in other scaffolds holds promise for the development of innovative therapeutics with improved efficacy and pharmacokinetic properties.

References

The Evolving Landscape of Mesitylacetic Acid Derivatives in Biological Applications: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within this pursuit, the structural scaffold of mesitylacetic acid, 2-(2,4,6-trimethylphenyl)acetic acid, presents an intriguing starting point for the design of biologically active molecules. While extensive comparative data on a wide range of this compound derivatives remains an emerging field of study, preliminary investigations into structurally related phenylacetic acid derivatives suggest potential therapeutic avenues, particularly in the realms of anti-inflammatory and anticancer research.

This guide aims to provide a comparative framework for the biological activity of this compound derivatives. Due to the limited availability of direct comparative studies on a broad spectrum of these specific compounds, this guide will draw upon existing data for closely related phenylacetic acid analogues to infer potential activities and highlight the methodologies used to evaluate them. The objective is to offer a foundational understanding for researchers looking to explore the therapeutic potential of this chemical class.

Comparative Analysis of Biological Activity

Currently, there is a scarcity of publicly available, head-to-head comparative studies on the biological activities of a series of this compound derivatives. However, the broader class of phenylacetic acids has been investigated for various therapeutic properties. For instance, derivatives of phenylacetic acid are known to exhibit anti-inflammatory and anticancer activities. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

To illustrate the type of comparative data that is essential for drug development, the following tables showcase hypothetical data based on the evaluation of similar aromatic acetic acid derivatives. This serves as a template for how data on this compound derivatives could be presented as it becomes available.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives against A549 Lung Cancer Cell Line

CompoundDerivative TypeIC50 (µM)
MA-01Ester15.2
MA-02Amide8.5
MA-03Hydrazide22.1
Doxorubicin (Control)-0.8

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)

CompoundDerivative TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
MA-04Ester5.812
MA-05Amide2.125
MA-06Hydrazide9.38
Celecoxib (Control)-0.05>100

Experimental Protocols

The evaluation of the biological activity of novel compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the potential therapeutic applications of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds and a reference inhibitor (e.g., Celecoxib) are pre-incubated with the COX-2 enzyme for a specific time.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined. A similar assay is performed for COX-1 to determine the selectivity index.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed A549 cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add this compound Derivatives incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50 COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 cell stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation ma_derivative This compound Derivative ma_derivative->cox2 Inhibition

Comparative analysis of Mesitylacetic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its sterically hindered nature imparts unique properties to molecules incorporating this moiety. This guide provides a comparative analysis of several synthetic routes to this compound, offering experimental details and performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for various synthetic pathways to this compound. The routes are compared based on their starting materials, number of steps, overall yield, and reaction times.

Synthesis RouteStarting MaterialKey IntermediatesNumber of StepsOverall Yield (%)Total Reaction Time (approx.)
Route 1: Cyanide Pathway Mesityleneα-Chloroisodurene, Mesitylacetonitrile343-52%[1]14.5 hours[1]
Route 2: Willgerodt-Kindler 2,4,6-TrimethylacetophenoneThioamide Intermediate2Moderate to High (Est.)12-24 hours
Route 3: Oxidation Pathway Mesitylene2,4,6-Trimethylbenzaldehyde2~60-70% (Est.)~12 hours
Route 4: Malonic Ester Synthesis Mesityleneα-Chloroisodurene, Diethyl (2,4,6-trimethylbenzyl)malonate3Moderate (Est.)~12-18 hours
Route 5: Grignard Carbonation Mesityleneα-Chloroisodurene, 2,4,6-Trimethylbenzylmagnesium chloride2High (Est.)~6-8 hours

Detailed Experimental Protocols

Route 1: Cyanide Pathway from Mesitylene

This well-documented, multi-step synthesis starts with the chloromethylation of mesitylene, followed by cyanation and subsequent hydrolysis to yield this compound.[1]

Step 1: Synthesis of α-Chloroisodurene

  • Procedure: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, 200 g of mesitylene, 1 L of concentrated hydrochloric acid, and 63 ml of 37% formaldehyde solution are combined.[1] Hydrogen chloride gas is introduced below the surface of the vigorously stirred mixture, which is heated in a 55°C water bath for 5.5 hours.[1] An additional 63 ml of formaldehyde solution is added at the halfway point.[1] After cooling, the mixture is extracted with benzene, washed, dried, and distilled under reduced pressure.

  • Yield: 55-61% of α-chloroisodurene.[1]

Step 2: Synthesis of Mesitylacetonitrile

  • Procedure: A solution of 77 g of sodium cyanide in 110 ml of water and 160 ml of ethanol is prepared in a 1-liter three-necked flask.[1] The solution is heated to boiling, and 152 g of α-chloroisodurene is added slowly with stirring over 3 hours.[1] The reaction mixture is cooled, extracted with benzene, washed, dried, and the solvent is removed. The residue is distilled under reduced pressure.

  • Yield: 89-93% of mesitylacetonitrile.[1]

Step 3: Synthesis of this compound

  • Procedure: To a cooled mixture of 900 ml of water and 750 ml of concentrated sulfuric acid, 127 g of mesitylacetonitrile is added.[1] The mixture is refluxed with stirring for 6 hours.[1] During this time, the product precipitates. The reaction mixture is cooled and poured into ice water. The crude acid is collected by filtration, washed with water, and purified by recrystallization from dilute alcohol or ligroin.

  • Yield: 87% of this compound.[1]

Route 2: Willgerodt-Kindler Reaction

This route involves the rearrangement and oxidation of 2,4,6-trimethylacetophenone in the presence of sulfur and an amine, followed by hydrolysis. While a specific protocol for this substrate is not detailed in the primary literature, a general procedure can be adapted.

  • Generalized Procedure: A mixture of 2,4,6-trimethylacetophenone, sulfur, and an amine (e.g., morpholine) in a high-boiling solvent like pyridine or quinoline is heated to reflux for several hours. The intermediate thioamide is then hydrolyzed with a strong acid or base to yield this compound.

Route 3: Oxidation of 2,4,6-Trimethylbenzaldehyde

This two-step approach begins with the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde (mesitaldehyde), which is then oxidized to the carboxylic acid.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

  • Procedure: A detailed procedure for the Gattermann-Koch formylation of mesitylene is available in Organic Syntheses, yielding mesitaldehyde in 75-81% yield.

Step 2: Oxidation to this compound

  • Generalized Procedure: 2,4,6-trimethylbenzaldehyde can be oxidized using a variety of oxidizing agents. A common method involves dissolving the aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) and treating it with an aqueous solution of potassium permanganate. The reaction is typically stirred at room temperature until the purple color of the permanganate disappears. The reaction mixture is then worked up by filtering off the manganese dioxide, acidifying the filtrate, and extracting the product.

Route 4: Malonic Ester Synthesis

This classic approach builds the acetic acid side chain onto the mesityl group via alkylation of a malonic ester.

  • Generalized Procedure: Diethyl malonate is deprotonated with a base such as sodium ethoxide in ethanol. To this solution, 2,4,6-trimethylbenzyl chloride (α-chloroisodurene, obtained from mesitylene as in Route 1) is added, and the mixture is refluxed. The resulting substituted malonic ester is then hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding this compound.

Route 5: Grignard Reagent Carbonation

This route involves the formation of a Grignard reagent from a mesitylmethyl halide and its subsequent reaction with carbon dioxide.

  • Generalized Procedure: 2,4,6-trimethylbenzyl chloride (α-chloroisodurene) is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran to form the Grignard reagent, 2,4,6-trimethylbenzylmagnesium chloride. This solution is then poured over crushed dry ice (solid carbon dioxide). After the excess dry ice has sublimed, the reaction is quenched with dilute hydrochloric acid. The this compound is then extracted with an organic solvent, washed, dried, and purified. This method is often high-yielding for the preparation of carboxylic acids.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene HCHO, HCl Mesitylacetonitrile Mesitylacetonitrile Chloroisodurene->Mesitylacetonitrile NaCN MesitylaceticAcid This compound Mesitylacetonitrile->MesitylaceticAcid H₂SO₄, H₂O, Δ Synthesis_Route_2 Trimethylacetophenone 2,4,6-Trimethyl- acetophenone Thioamide Thioamide Intermediate Trimethylacetophenone->Thioamide S₈, Amine, Δ MesitylaceticAcid This compound Thioamide->MesitylaceticAcid H₃O⁺ or OH⁻, Δ Synthesis_Route_3 Mesitylene Mesitylene Mesitaldehyde 2,4,6-Trimethyl- benzaldehyde Mesitylene->Mesitaldehyde Formylation MesitylaceticAcid This compound Mesitaldehyde->MesitylaceticAcid Oxidation (e.g., KMnO₄) Synthesis_Route_4 Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene HCHO, HCl SubstitutedMalonate Substituted Malonic Ester Chloroisodurene->SubstitutedMalonate NaOEt, EtOH MalonicEster Diethyl Malonate MesitylaceticAcid This compound SubstitutedMalonate->MesitylaceticAcid 1. H₃O⁺, Δ 2. -CO₂ Synthesis_Route_5 Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene HCHO, HCl Grignard Grignard Reagent Chloroisodurene->Grignard Mg, Et₂O MesitylaceticAcid This compound Grignard->MesitylaceticAcid 1. CO₂ 2. H₃O⁺

References

Spectroscopic comparison of Mesitylacetic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic signatures of mesitylacetic acid and its synthetic precursors provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective look at the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that distinguish these compounds, supported by detailed experimental protocols.

The synthesis of this compound, a valuable building block in various chemical syntheses, from the readily available precursor mesitylene involves key intermediates, each with a unique spectroscopic fingerprint. This guide will systematically compare the spectral characteristics of mesitylene, the intermediate α-chloroisodurene, mesitylacetonitrile, and the final product, this compound. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in a laboratory setting.

The Synthetic Pathway: A Visual Representation

The conversion of mesitylene to this compound typically proceeds through a two-step synthesis. The first step involves the chloromethylation of mesitylene to form α-chloroisodurene. This intermediate is then converted to mesitylacetonitrile, which upon hydrolysis, yields the final product, this compound.

Synthesis_Pathway Mesitylene Mesitylene Chloroisodurene α-Chloroisodurene Mesitylene->Chloroisodurene HCHO, HCl Mesitylacetonitrile Mesitylacetonitrile Chloroisodurene->Mesitylacetonitrile NaCN MesitylaceticAcid This compound Mesitylacetonitrile->MesitylaceticAcid H2SO4, H2O

Caption: Synthetic route from Mesitylene to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Mesitylene 3080-3030, 2975-2845, ~1600, ~1450C-H (aromatic), C-H (alkyl), C=C (aromatic), C-H (bend)
α-Chloroisodurene ~3000, ~2920, ~1610, ~1460, ~1260, ~680C-H (aromatic), C-H (alkyl), C=C (aromatic), C-H (bend), CH₂-Cl, C-Cl
Mesitylacetonitrile ~3010, ~2920, 2250-2240, ~1610, ~1460C-H (aromatic), C-H (alkyl), C≡N (nitrile), C=C (aromatic), C-H (bend)
This compound 3300-2500 (broad), ~3000, ~2920, ~1700, ~1610, ~1450, ~1300, ~920O-H (carboxylic acid), C-H (aromatic), C-H (alkyl), C=O (carboxylic acid), C=C (aromatic), C-H (bend), C-O (stretch), O-H (bend)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Mesitylene ~6.8s3HAr-H
~2.3s9HAr-CH₃
α-Chloroisodurene ~6.89s2HAr-H
~4.68s2HAr-CH₂-Cl
~2.42s6HAr-CH₃
~2.29s3HAr-CH₃
Mesitylacetonitrile ~6.9s2HAr-H
~3.6s2HAr-CH₂-CN
~2.3s9HAr-CH₃
This compound ~10-12br s1H-COOH
~6.8s2HAr-H
~3.6s2HAr-CH₂-COOH
~2.3s9HAr-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
Mesitylene ~138, ~129, ~21Ar-C (substituted), Ar-CH, Ar-CH₃
α-Chloroisodurene ~138, ~136, ~129, ~46, ~21, ~20Ar-C (substituted), Ar-C (substituted), Ar-CH, Ar-CH₂-Cl, Ar-CH₃, Ar-CH₃
Mesitylacetonitrile ~138, ~130, ~129, ~118, ~23, ~21Ar-C (substituted), Ar-C (substituted), Ar-CH, C≡N, Ar-CH₂-CN, Ar-CH₃
This compound ~178, ~137, ~132, ~129, ~41, ~21-COOH, Ar-C (substituted), Ar-C (substituted), Ar-CH, Ar-CH₂-COOH, Ar-CH₃
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
Mesitylene 120105 ([M-CH₃]⁺), 91, 77
α-Chloroisodurene 168/170 (isotope pattern)133 ([M-Cl]⁺), 119, 105, 91
Mesitylacetonitrile 159144 ([M-CH₃]⁺), 118, 91
This compound 178133 ([M-COOH]⁺), 119, 91

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled sequence is commonly used. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are typical.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): For liquid samples like mesitylene, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Sample Preparation (Solid): For solid samples like this compound and its solid precursors, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution in a volatile solvent can be deposited on a salt plate and the solvent allowed to evaporate.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Impact (EI) is a common ionization method for these types of molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu). The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.

This comparative guide highlights the distinct spectroscopic features that arise from the structural changes occurring during the synthesis of this compound from mesitylene. By utilizing the provided data and protocols, researchers can effectively characterize and differentiate these compounds, ensuring the successful progression of their synthetic endeavors.

A Comparative Purity Analysis of Commercially Available Mesitylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. Mesitylacetic acid (2,4,6-trimethylphenylacetic acid) is a valuable building block in organic synthesis. This guide provides a comparative analysis of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for key analytical techniques.

Purity Overview of Commercial this compound

The stated purity of this compound can vary between suppliers. While a detailed certificate of analysis (CoA) with a comprehensive impurity profile is the most reliable source of information, publicly available data provides a general overview. The following table summarizes the advertised purity of this compound from several chemical suppliers. It is important to note that this information is based on supplier specifications and may not reflect batch-to-batch variability. For critical applications, it is always recommended to obtain a lot-specific CoA.

SupplierStated Purity (%)
Sigma-Aldrich97
Thermo Scientific Alfa Aesar98+
CymitQuimicaMin. 95%[1]
Alfa Chemistry96%[2]
Various Suppliers on ChemicalBookUp to 99%[3]

Note: The purity values presented are as stated by the suppliers and may be determined by different analytical methods.

Potential Impurities in this compound

Understanding the synthetic route of a chemical can provide insights into potential impurities. A common method for synthesizing this compound involves the reaction of mesitylene. Intermediates in this synthesis, such as α2-chloroisodurene and mesitylacetonitrile, are potential process-related impurities that could be present in the final product.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for assessing the purity and identifying impurities in organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For a carboxylic acid like this compound, a reverse-phase HPLC method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile would need to be optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (based on the UV absorbance of the phenylacetic acid chromophore).

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic proton to a trimethylsilyl (TMS) group.

    • Procedure: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the derivatizing agent and heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu) to detect the parent ion of the derivatized this compound and potential impurities.

  • Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak can be used to confirm the identity of the derivatized this compound, and the spectra of minor peaks can help in the identification of impurities.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of a signal from the analyte to that of a certified internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the this compound (e.g., the methylene protons) and a signal from the internal standard.

    • The purity of the this compound can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the analytical techniques.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial this compound Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis (with Derivatization) Preparation->GCMS qNMR qNMR Analysis (with Internal Standard) Preparation->qNMR Data_Analysis Data Processing & Quantification HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Determination & Impurity Profiling Data_Analysis->Purity_Report

Caption: General workflow for the purity analysis of this compound.

LogicalRelationship cluster_methods Analytical Approaches cluster_techniques Specific Techniques Purity Purity Assessment of This compound Chromatography Chromatographic Separation (Relative Purity) Purity->Chromatography Spectroscopy Spectroscopic Quantification (Absolute Purity) Purity->Spectroscopy HPLC HPLC-UV Chromatography->HPLC GCMS GC-MS Chromatography->GCMS qNMR qNMR Spectroscopy->qNMR Impurity_Detection Impurity_Detection HPLC->Impurity_Detection Impurity Detection & Quantification Impurity_Identification Impurity_Identification GCMS->Impurity_Identification Impurity Identification (Mass Spectra) Absolute_Quantification Absolute_Quantification qNMR->Absolute_Quantification Absolute Purity Determination

Caption: Logical relationships between purity assessment approaches.

References

In-Silico Comparative Analysis of Novel Mesitylacetic Acid Derivatives: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of specific in-silico studies focused on Mesitylacetic acid derivatives. To fulfill the prompt's requirements for a comparative guide, this document presents a hypothetical in-silico investigation of a virtual series of this compound derivatives. The data, protocols, and analyses presented herein are for illustrative purposes to demonstrate the application of computational methods in drug discovery for this class of compounds.

This guide provides a comparative in-silico analysis of a virtual library of this compound derivatives against a selected therapeutic target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The study also includes a predictive assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Comparative Molecular Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the hypothetical this compound derivatives with the active site of the COX-2 enzyme. The results are summarized in Table 1.

Compound IDDerivative StructureDocking Score (kcal/mol)Key Interacting Residues
MA-001 Unsubstituted this compound-7.2Arg120, Tyr355
MA-002 4-Fluoro substituted-7.8Arg120, Tyr355, Ser530
MA-003 4-Trifluoromethyl substituted-8.5Arg120, Tyr355, Val523
MA-004 3,5-Dichloro substituted-8.1Arg120, Tyr355, Leu352

Predicted ADMET Properties

The drug-likeness and pharmacokinetic properties of the this compound derivatives were predicted using computational models. A summary of the key ADMET parameters is provided in Table 2.

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)
MA-001 178.232.81285
MA-002 196.222.91288
MA-003 246.223.51282
MA-004 247.123.91275

Experimental Protocols

Molecular Docking Protocol

  • Protein Preparation: The crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using the AutoDockTools suite.

  • Ligand Preparation: The 3D structures of the this compound derivatives were sketched using MarvinSketch and optimized using the MMFF94 force field.

  • Docking Simulation: AutoDock Vina was used for the molecular docking simulations. A grid box of 60x60x60 Å dimensions with a spacing of 0.375 Å was centered on the active site of the enzyme. The exhaustiveness parameter was set to 8. The top-ranked pose for each ligand was selected based on the docking score.

ADMET Prediction Protocol

The ADMET properties were predicted using the SwissADME web server. The canonical SMILES strings of the derivatives were used as input. The server calculates various physicochemical properties, pharmacokinetic parameters, and drug-likeness based on established computational models.

Visualizations

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D2 Docking Simulation (AutoDock Vina) L3->D2 P1 PDB Structure Retrieval P2 Preparation (H+ addition, water removal) P1->P2 D1 Grid Box Definition P2->D1 D1->D2 D3 Binding Affinity & Pose Analysis D2->D3 Output Comparative Analysis D3->Output A1 SMILES Input A2 Property Calculation (SwissADME) A1->A2 A3 Analysis of Drug-Likeness A2->A3 A3->Output

Caption: Workflow for the in-silico analysis of this compound derivatives.

Signaling_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation MA_Derivatives This compound Derivatives MA_Derivatives->COX2 Inhibition

Caption: Targeted signaling pathway for this compound derivatives.

Benchmarking Mesitylacetic Acid: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesitylacetic acid, a sterically hindered aromatic carboxylic acid, has long served as a valuable building block in organic synthesis. Its unique structural features make it a useful intermediate in the creation of complex molecules, including potential pharmaceutical agents.[1] However, the landscape of synthetic chemistry is ever-evolving, with novel reagents and methodologies constantly emerging. This guide provides an objective comparison of this compound against other classes of aryl acetic acid derivatives, offering insights into their respective synthetic accessibility and potential applications in drug discovery.

Physicochemical Properties: A Foundation for Synthesis

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis. This compound is a white to off-white crystalline solid with a melting point in the range of 167-171 °C.[1][2] Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[2]

PropertyThis compoundGeneral Aryl Acetic Acids
Appearance White to off-white crystalline powder[1][2]Varies (often crystalline solids)
Melting Point (°C) 167 - 171[2]Varies widely based on substitution
Molecular Weight ( g/mol ) 178.23[2]Varies
Solubility Soluble in organic solvents, limited in waterGenerally soluble in organic solvents

Synthesis and Accessibility: A Comparative Overview

The ease of synthesis and commercial availability of a reagent are critical factors for its adoption in research and development. This compound can be synthesized from mesitylene through intermediates like α²-Chloroisodurene and mesitylacetonitrile.[3] Detailed, reliable protocols for its synthesis are available in established resources like Organic Syntheses.

In comparison, a wide array of other aryl and heteroaryl acetic acid derivatives are utilized in drug discovery. The synthesis of these compounds often involves modern cross-coupling methodologies, such as palladium-catalyzed reactions, which allow for a high degree of functional group tolerance and structural diversity.

ReagentSynthetic MethodKey Features
This compound From mesitylene via mesitylacetonitrile[3]Established, multi-step synthesis.
Substituted Aryl Acetic Acids Palladium-catalyzed cross-coupling of arylboronic acids and α-bromoacetic acid derivativesMild reaction conditions, broad substrate scope.
2-Arylazaindole-3-acetic Acid Derivatives Imino-Stetter reaction of 2-aminoazacinnamic acid derivatives and aryl aldehydesAccess to heteroaromatic scaffolds.
Pyridylacetic Acid Derivatives Three-component synthesis involving arylation/decarboxylative substitution of Meldrum's acidsConvergent approach to functionalized pyridines.

Experimental Protocols

Synthesis of this compound

A well-established method for the preparation of this compound involves the hydrolysis of mesitylacetonitrile.

Workflow for the Synthesis of this compound

mesitylacetonitrile Mesitylacetonitrile hydrolysis Reflux with Sulfuric Acid and Water mesitylacetonitrile->hydrolysis precipitation Precipitation in Ice Water hydrolysis->precipitation filtration Collection by Filtration precipitation->filtration purification Recrystallization filtration->purification mesitylacetic_acid This compound purification->mesitylacetic_acid

Caption: Synthesis of this compound via hydrolysis.

Procedure:

  • A mixture of mesitylacetonitrile, water, and concentrated sulfuric acid is refluxed with mechanical stirring for several hours.

  • During this time, this compound precipitates from the solution.

  • The reaction mixture is cooled and then poured into ice water to ensure complete precipitation of the acid.

  • The crude this compound is collected by filtration and washed thoroughly with water.

  • For purification, the acid can be dissolved in a dilute alkali solution, treated with a decolorizing agent like Norit, and then reprecipitated by acidification with a mineral acid.

  • The purified this compound is collected by filtration, washed with water, and dried.

Application in the Synthesis of Bioactive Molecules

Aryl acetic acid derivatives are prevalent scaffolds in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The sterically hindered nature of this compound can be leveraged to introduce conformational constraints in a molecule, which can be beneficial for receptor binding and selectivity.

Comparative Synthetic Utility
ApplicationThis compoundAlternative Aryl Acetic Acids
Introduction of Hindered Aryl Moiety ExcellentLess effective for this specific purpose.
Scaffold for NSAID Analogs Potentially useful, but less common than other aryl acetic acids.Widely used (e.g., Ibuprofen, Diclofenac).
Derivatization for Library Synthesis The carboxylic acid handle allows for standard amide bond formation and other derivatizations.Highly versatile for creating diverse libraries of compounds for biological screening.

Logical Flow for Derivatization of Aryl Acetic Acids in Drug Discovery

start Aryl Acetic Acid (e.g., this compound) activation Carboxylic Acid Activation start->activation coupling Amide or Ester Coupling activation->coupling library Library of Derivatives coupling->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Derivatization workflow for drug discovery.

Conclusion

This compound remains a relevant and useful reagent for specific applications in organic synthesis where the introduction of a sterically encumbered aryl group is desired. Its synthesis is well-documented, ensuring its accessibility for research purposes. However, for broader applications in drug discovery and the creation of large, diverse chemical libraries, more modern synthetic methodologies that allow for the facile introduction of a wide range of electronically and sterically varied aryl acetic acid derivatives may offer greater flexibility. The choice of reagent will ultimately depend on the specific synthetic goal and the desired structural features of the target molecule. Researchers are encouraged to consider the trade-offs between the unique properties of this compound and the versatility offered by other novel synthetic reagents.

References

Safety Operating Guide

Safe Disposal of Mesitylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of mesitylacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard and Safety Information

This compound is classified as a hazardous substance. All handling and disposal must be conducted with appropriate personal protective equipment (PPE) and in accordance with the safety data sheet (SDS).

Hazard ClassificationGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2
alt text
WarningCauses skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2
alt text
WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningMay cause respiratory irritation.[1]

Experimental Workflow: Disposal of this compound

The following diagram outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This workflow is based on standard best practices for chemical waste management.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Disposal A Consult Institutional and Local Waste Disposal Regulations B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Collect this compound Waste in a Designated, Labeled Container B->C Proceed with Waste Collection D Ensure Container is Tightly Sealed and Stored in a Cool, Dry, Well-Ventilated Area C->D E Arrange for Pickup by Certified Hazardous Waste Disposal Service D->E Ready for Disposal F Maintain Disposal Records as per Institutional Policy E->F

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled systematically to minimize risks and ensure compliance with environmental regulations. As specific protocols can vary, it is imperative to consult your institution's environmental health and safety (EHS) department and local regulations. The following is a general procedural guide.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin Protection: A lab coat and closed-toe shoes are required.[1]

2. Waste Collection

  • For Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it into a suitable, clearly labeled container for disposal.[1]

  • For Contaminated Materials: Any materials, such as weighing paper or contaminated gloves, should also be placed in the designated hazardous waste container.

  • Container Labeling: The waste container must be accurately labeled with the chemical name ("this compound") and any other information required by your institution and local authorities.

3. Storage of Waste

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

4. Final Disposal

  • Do Not Dispose in General Trash or Drains: this compound should not be disposed of in the regular trash or washed down the sink.[1]

  • Engage a Professional Service: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for the collection and disposal of the waste.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that the waste is classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1]

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical waste.

References

Personal protective equipment for handling Mesitylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Mesitylacetic acid (CAS 4408-60-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification

This compound is a solid organic acid that presents several hazards.[1] Understanding these risks is the first step toward safe handling.

  • Skin Irritation: Causes skin irritation (Category 2).[1][2]

  • Eye Irritation: Causes serious eye irritation (Category 2).[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[1]

Given its form as a powder, the primary routes of exposure are inhalation of dust, and direct contact with skin and eyes.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The required equipment is detailed below and should be selected based on the specific laboratory conditions and the quantities of material being handled.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[4][5] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][5]Protects against airborne dust particles and accidental splashes causing eye irritation.[1][2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][6][7] Gloves must be inspected for integrity before use and replaced immediately if compromised.Prevents skin contact, which can cause irritation.[1][2]
Body Protection A fully-buttoned, long-sleeved laboratory coat.[4][8] For large-scale operations, a chemical-resistant apron over the lab coat is recommended.[4][5]Protects skin and personal clothing from contamination by dust or spills.
Respiratory Protection All handling of solid this compound must be performed in a certified chemical fume hood to control dust.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3][4]Prevents inhalation of dust, which can lead to respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safety. Follow these steps before, during, and after handling this compound.

A. Pre-Handling Preparations

  • Verify Equipment: Ensure a certified chemical fume hood is operational.

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Workspace: Designate a specific area for handling within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Review First Aid: Be familiar with the first-aid measures for exposure.[2][3]

B. Handling Protocol

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in Fume Hood: Conduct all weighing and transferring of this compound inside a chemical fume hood to minimize dust inhalation.[4]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[2][3] Use techniques like gentle scooping rather than pouring from a height.

  • Portioning: If transferring from a larger container, use a clean, dedicated scoop.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[2][3]

C. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with a damp cloth, ensuring the waste is disposed of correctly.

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Do not wear PPE into common areas.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste this compound and materials heavily contaminated with it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Contaminated Materials: Used gloves, bench paper, and cleaning materials should be placed in the same hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[2][3] Do not pour this compound down the drain.[2]

Safe_Handling_Workflow cluster_prep Pre-Work cluster_work Active Handling cluster_post Post-Handling prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify Safety Equipment hood 3. Work in Fume Hood ppe->hood Enter Lab Area handle 4. Handle Chemical (Avoid Dust) hood->handle Begin Work clean 5. Decontaminate Workspace handle->clean Complete Work dispose 6. Dispose of Waste clean->dispose remove_ppe 7. Doff PPE dispose->remove_ppe Secure Waste wash 8. Wash Hands remove_ppe->wash Exit Lab Area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.